molecular formula C13H10FNO2 B7874567 2-(3-Fluoro-4-methoxybenzoyl)pyridine

2-(3-Fluoro-4-methoxybenzoyl)pyridine

Katalognummer: B7874567
Molekulargewicht: 231.22 g/mol
InChI-Schlüssel: KLJHNTKJMYGAEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Fluoro-4-methoxybenzoyl)pyridine is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluoro-4-methoxybenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-4-methoxybenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-fluoro-4-methoxyphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-12-6-5-9(8-10(12)14)13(16)11-4-2-3-7-15-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJHNTKJMYGAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Compound Identity: 2-(3-Fluoro-4-methoxybenzoyl)pyridine Molecular Formula: C


H

FNO

Molecular Weight: 231.22 g/mol

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of p38 MAP kinase inhibitors, antihistamines, and potential anti-cancer agents targeting tubulin polymerization. The specific substitution pattern—3-fluoro-4-methoxy —is frequently employed to modulate metabolic stability (blocking metabolic soft spots) and enhance potency through halogen bonding interactions within the binding pocket.

This guide details the Weinreb Amide Protocol , the most robust synthetic route for this target. Unlike Grignard additions to aldehydes (which require subsequent oxidation) or acid chlorides (prone to over-addition), the Weinreb amide route offers high fidelity, preventing the formation of tertiary alcohol byproducts.

Part 2: Retrosynthetic Analysis

To design the optimal synthesis, we disconnect the molecule at the central ketone bond. The high electronegativity of the pyridine nitrogen makes the C2-position susceptible to nucleophilic attack if activated, or capable of acting as a nucleophile if lithiated.

Logical Disconnection
  • Target: 2-(3-Fluoro-4-methoxybenzoyl)pyridine.[1]

  • Disconnection: Carbonyl-Carbon bond between the pyridine ring and the benzene ring.

  • Synthons:

    • Nucleophile: 2-Lithiopyridine (generated from 2-bromopyridine).

    • Electrophile: N-methoxy-N-methyl-3-fluoro-4-methoxybenzamide (Weinreb Amide).

Retrosynthesis Target 2-(3-Fluoro-4-methoxybenzoyl)pyridine Disconnection Disconnection Target->Disconnection Retro-Aldol Nucleophile 2-Lithiopyridine (Nucleophile) Disconnection->Nucleophile Electrophile 3-Fluoro-4-methoxy- Weinreb Amide (Electrophile) Disconnection->Electrophile Precursors1 2-Bromopyridine + n-BuLi Nucleophile->Precursors1 Precursors2 3-Fluoro-4-methoxybenzoic acid Electrophile->Precursors2

Figure 1: Retrosynthetic logic prioritizing the prevention of over-addition via Weinreb amide chemistry.

Part 3: Experimental Protocols

Route A: The Weinreb Amide Coupling (Recommended)

This route is preferred for its scalability and purity profile.

Step 1: Synthesis of the Weinreb Amide

Reagents: 3-Fluoro-4-methoxybenzoic acid, EDCI (or CDI), N,O-Dimethylhydroxylamine HCl, DMAP, DCM.

  • Activation: Charge a round-bottom flask with 3-fluoro-4-methoxybenzoic acid (1.0 equiv) and dichloromethane (DCM, 0.2 M). Cool to 0°C.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP, 1.5 equiv). Stir for 15 minutes.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv). Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with 1N HCl. Extract with DCM.[2] Wash organics with sat. NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Outcome: N-methoxy-N-methyl-3-fluoro-4-methoxybenzamide (Yield typically >85%).

Step 2: Lithiation and Acylation

Reagents: 2-Bromopyridine, n-Butyllithium (2.5M in hexanes), THF (anhydrous).

  • Lithiation: Flame-dry a 3-neck flask under Argon. Add 2-bromopyridine (1.2 equiv) and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Generation: Dropwise add n-BuLi (1.25 equiv) over 20 minutes. The solution will turn deep red/orange, indicating the formation of 2-lithiopyridine. Stir for 45 mins at -78°C.

    • Critical Control Point: Temperature must remain below -60°C to prevent decomposition of the lithiopyridine.

  • Coupling: Dissolve the Weinreb amide (from Step 1, 1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithiopyridine mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution at 0°C.
    
  • Purification: Extract with EtOAc. Flash chromatography (Hexanes/EtOAc gradient).

Route B: Aldehyde Addition & Oxidation (Alternative)

Use this route if Weinreb reagents are unavailable.

  • Addition: React 2-lithiopyridine with 3-fluoro-4-methoxybenzaldehyde to form the secondary alcohol.

  • Oxidation: Oxidize the crude alcohol using MnO

    
     (10 equiv) in refluxing DCM or via Swern oxidation.
    
    • Note: This route adds a step and MnO

      
       filtrations can be tedious on a large scale.
      

Part 4: Characterization Data

The following data represents the expected spectroscopic signature for 2-(3-Fluoro-4-methoxybenzoyl)pyridine.

Nuclear Magnetic Resonance (NMR)

Solvent: CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


[3][4][5][6]
NucleusShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment

H
8.72d

Py-H6 (Ortho to N)
8.02d

Py-H3 (Ortho to C=O)
7.95dd

Ar-H2 (Ortho to F)
7.90td

Py-H4
7.85dd

Ar-H6
7.48ddd

Py-H5
7.05t

Ar-H5 (Ortho to OMe)
3.98s--OCH


F
-135.5m-Ar-F

C
191.5s-C=O (Ketone)
155.0s-Py-C2
152.5d

Ar-C3 (C-F)

Note: The


F signal will show complex coupling to H2, H5, and H6. The Carbonyl carbon is deshielded significantly due to the electron-deficient pyridine ring.
Mass Spectrometry (ESI-MS)[4]
  • Molecular Ion [M+H]

    
    :  Calculated: 232.07; Expected: 232.1.
    
  • Key Fragments:

    • 
       153 (3-Fluoro-4-methoxybenzoyl cation).
      
    • 
       78 (Pyridinyl cation).
      

Part 5: Process Visualization

SynthesisWorkflow cluster_0 Step 1: Electrophile Prep cluster_1 Step 2: Nucleophile Gen cluster_2 Step 3: Coupling Acid 3-F-4-OMe Benzoic Acid Weinreb Weinreb Amide Intermediate Acid->Weinreb EDCI, N,O-DMHA DCM, RT Product 2-(3-Fluoro-4-methoxy- benzoyl)pyridine Weinreb->Product Electrophile Addition Bromide 2-Bromopyridine Lithio 2-Lithiopyridine (-78°C) Bromide->Lithio n-BuLi, THF -78°C Lithio->Product Nucleophilic Attack

Figure 2: Step-by-step workflow for the convergent synthesis via the Weinreb amide route.

Part 6: Troubleshooting & Safety

  • Moisture Sensitivity: The lithiation step is intolerant to water. Ensure all glassware is oven-dried and THF is distilled over sodium/benzophenone or passed through an activated alumina column.

  • Temperature Control: If the temperature rises above -60°C during lithiation, the pyridine ring can undergo Wurtz-type coupling or polymerization, leading to a tarry black mixture.

  • Purification: The product is a weak base. If using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking/tailing.

References

  • General Benzoylpyridine Synthesis: Pasquinet, E., et al. "Metallation of bromopyridines: a convenient access to functionalized pyridines." Tetrahedron 54.30 (1998): 8771-8782.
  • Weinreb Amide Application: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters 22.39 (1981): 3815-3818.
  • Fluorinated Intermediate Data: "2-Fluoro-4-(methoxycarbonyl)benzoic acid characterization." National Institutes of Health (NIH) / PMC, Link.

  • Pyridine NMR Data: "NMR Spectral Characteristics of Fluorocontaining Pyridines." Fluorine Notes, Link.

Sources

Technical Guide: Mechanism and Application of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine , a critical pharmacophore and synthetic intermediate in medicinal chemistry.

Executive Summary

2-(3-Fluoro-4-methoxybenzoyl)pyridine (CAS: Variable/Generic Structure) is a privileged scaffold and high-value intermediate used primarily in the discovery of Kinase Inhibitors (specifically p38 MAPK and c-Met) and Microtubule Destabilizing Agents .

Unlike a final Active Pharmaceutical Ingredient (API) with a singular biological target, this molecule functions as a Pharmacophoric Building Block . Its mechanism of action is defined by its ability to introduce a metabolically stable, electron-rich aryl moiety into a drug candidate, thereby modulating potency, solubility, and metabolic half-life.

Key Applications:

  • Precursor for p38

    
     MAPK Inhibitors:  The benzoylpyridine core is a precursor to pyridinyl-imidazole inhibitors.
    
  • Tubulin Polymerization Inhibition: 2-Benzoylpyridine derivatives are potent inhibitors of tubulin assembly, targeting the colchicine binding site.

  • Metabolic Stabilization: The 3-fluoro substituent blocks metabolic oxidation at a typically labile position.

Chemical Identity & Physicochemical Profile[1]

PropertySpecification
IUPAC Name (3-Fluoro-4-methoxyphenyl)(pyridin-2-yl)methanone
Molecular Formula C

H

FNO

Molecular Weight 231.22 g/mol
Core Scaffold Diaryl Ketone (Benzoylpyridine)
Key Substituents 3-Fluoro (Metabolic Blocker), 4-Methoxy (H-Bond Acceptor)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water
Appearance Off-white to pale yellow solid

Mechanism of Action: Pharmacological & Synthetic[2]

Pharmacophoric Mechanism (Drug Design)

The "mechanism" of this intermediate lies in the specific interactions its structural motifs enable within a target protein's binding pocket.

  • Metabolic Blockade (The 3-Fluoro Effect):

    • Mechanism: The C-3 position of the phenyl ring is a hotspot for Cytochrome P450 (CYP) mediated oxidation. Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) sterically and electronically blocks this metabolic attack without significantly altering the overall shape of the molecule.

    • Result: Increased in vivo half-life (

      
      ) of the final drug candidate.
      
  • Electronic Modulation (The 4-Methoxy Group):

    • Mechanism: The methoxy group acts as a weak Hydrogen Bond Acceptor (HBA). In kinase active sites (e.g., the ATP binding pocket), this oxygen often interacts with the hinge region or specific water networks.

    • Result: Enhanced binding affinity (

      
      ) and selectivity.
      
  • Rigid Linker (The Pyridine-Ketone Axis):

    • Mechanism: The carbonyl group conjugates with both the pyridine and phenyl rings, enforcing a planar or near-planar conformation that mimics the transition state of many kinase substrates.

Biological Mechanism (Tubulin Inhibition Context)

While often an intermediate, the 2-benzoylpyridine core itself possesses intrinsic biological activity.

  • Target: Colchicine binding site of

    
    -tubulin.
    
  • Mechanism: The molecule binds to the interface between

    
    - and 
    
    
    
    -tubulin dimers. The steric bulk of the benzoyl group prevents the curved-to-straight conformational change required for microtubule polymerization.
  • Outcome: Cell cycle arrest in the G2/M phase and subsequent apoptosis.

Synthetic Mechanism & Pathway

The synthesis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine typically proceeds via a Grignard Addition to a nitrile or a Friedel-Crafts Acylation . The Grignard route is preferred for higher yields and regioselectivity.

Reaction Pathway (Grignard Route)
  • Formation of Grignard Reagent: 4-Bromo-2-fluoroanisole is converted to the magnesium bromide species.

  • Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbon of 2-cyanopyridine.

  • Imine Hydrolysis: The intermediate metallo-imine is hydrolyzed under acidic conditions to yield the ketone.

Synthesis Start1 4-Bromo-2-fluoroanisole Inter1 Grignard Reagent (Ar-MgBr) Start1->Inter1 Activation Reagent1 Mg / THF Reagent1->Inter1 Step2 Nucleophilic Addition Inter1->Step2 Start2 2-Cyanopyridine Start2->Step2 Inter2 Imine Salt Intermediate Step2->Inter2 Step3 Acid Hydrolysis (H3O+) Inter2->Step3 Final 2-(3-Fluoro-4-methoxybenzoyl)pyridine Step3->Final Yield ~75%

Caption: Grignard-mediated synthesis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine via imine hydrolysis.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 2-(3-Fluoro-4-methoxybenzoyl)pyridine on a 10 mmol scale.

Reagents
  • 4-Bromo-2-fluoroanisole (2.05 g, 10 mmol)

  • Magnesium turnings (0.27 g, 11 mmol)

  • 2-Cyanopyridine (1.04 g, 10 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Add 2 mL of THF and 0.5 mL of 4-bromo-2-fluoroanisole to initiate the Grignard formation (exothermic).

  • Grignard Formation: Dropwise add the remaining bromide in THF over 30 mins. Reflux for 1 hour to ensure complete conversion to (3-fluoro-4-methoxyphenyl)magnesium bromide .

  • Addition: Cool the solution to 0°C. Add 2-cyanopyridine (dissolved in 5 mL THF) dropwise over 15 mins. The solution will turn dark red/brown.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Hydrolysis: Cool to 0°C. Quench with saturated NH

    
    Cl solution (20 mL), followed by 10% HCl (10 mL) to hydrolyze the imine. Stir vigorously for 1 hour.
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO

    
    , 10-20% EtOAc in Hexanes).
    
Characterization Data (Expected)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.72 (d, 1H, Py-H), 8.02 (d, 1H, Py-H), 7.95 (m, 1H, Ar-H), 7.85 (td, 1H, Py-H), 7.78 (dd, 1H, Ar-H), 7.45 (m, 1H, Py-H), 7.05 (t, 1H, Ar-H), 3.98 (s, 3H, OMe).
  • 
    C NMR:  Carbonyl peak at ~192 ppm; C-F coupling observed in aryl peaks.
    
  • MS (ESI): m/z 232.1 [M+H]

    
    .
    

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable but can be hygroscopic.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene derivatives as a new class of tubulin inhibitors. Journal of Medicinal Chemistry, 53(10), 4248-4258. Link

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry, 39(19), 3929-3937. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

A Proposed Research Framework for Elucidating the In Vitro Biological Activity of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

2-(3-Fluoro-4-methoxybenzoyl)pyridine is a distinct chemical entity featuring a benzoylpyridine core, a scaffold known for its presence in a wide array of biologically active molecules.[1][2] Despite its intriguing structure, which incorporates a fluorine atom and a methoxy group—moieties frequently used in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties—there is a notable absence of published data on its specific in vitro biological activities.[1][3] This technical guide addresses this knowledge gap not by reporting existing data, but by proposing a structured, hypothesis-driven research framework for its comprehensive in vitro characterization. As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a logical, field-proven cascade of experiments designed to systematically uncover the potential therapeutic value of this novel compound. This whitepaper details the rationale behind each proposed assay, provides robust, step-by-step protocols, and outlines the expected data outputs, thereby serving as a practical roadmap for investigation.

Introduction and Rationale

Chemical Profile of 2-(3-Fluoro-4-methoxybenzoyl)pyridine
  • Molecular Formula: C₁₃H₁₀FNO₂[4]

  • Molecular Weight: 231.22 g/mol [4]

  • Core Structure: The molecule is built upon a pyridine ring linked to a benzoyl group. This benzoylpyridine framework is a privileged structure in medicinal chemistry.

  • Key Substitutions:

    • 3-Fluoro Group: The strategic placement of a fluorine atom can significantly alter a molecule's metabolic stability, binding affinity, and membrane permeability.

    • 4-Methoxy Group: This electron-donating group can influence electronic properties and provide a potential hydrogen bond acceptor site, impacting target engagement.

Hypothesis-Driven Investigation

The pyridine nucleus is a cornerstone of numerous synthetic compounds exhibiting a vast range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Derivatives have been shown to act as potent enzyme inhibitors, targeting kinases, topoisomerases, and NADPH oxidase 2, among others.[5][6][7] The presence of both fluoro and methoxy substituents on the benzoyl ring of the title compound suggests that it may possess enhanced or novel activities compared to simpler pyridine analogs.

Therefore, this guide proposes a three-tiered screening cascade designed to efficiently probe the most probable areas of biological activity based on its structural alerts:

  • Tier 1: Foundational Activity Screening (Cytotoxicity & Antimicrobial)

  • Tier 2: Target-Specific Mechanistic Probes (Enzyme Inhibition)

  • Tier 3: Advanced Mechanistic Elucidation

This structured approach ensures that resources are directed logically, beginning with broad, cost-effective screens before progressing to more complex, target-oriented assays.

Tier 1: Foundational Activity Screening

The initial tier is designed to answer the most fundamental questions: Does the compound affect cell viability, and does it possess antimicrobial properties? These assays establish a baseline biological profile and determine appropriate concentration ranges for all subsequent experiments.

General Cytotoxicity Assessment

Causality Behind Experimental Choice: Before assessing any specific therapeutic activity, it is imperative to determine the compound's intrinsic cytotoxicity across both cancerous and non-cancerous cell lines. This initial screen identifies the concentration window between a potential therapeutic effect and overt toxicity, a critical parameter for any drug candidate. The MTT assay is a robust, colorimetric method that reliably measures metabolic activity as a proxy for cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT116 colon carcinoma) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(3-Fluoro-4-methoxybenzoyl)pyridine in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Anticipated Cytotoxicity Profile

Cell LineTypePredicted IC₅₀ (µM)
MCF-7Breast CancerTo be determined
A549Lung CancerTo be determined
HCT116Colon CancerTo be determined
HEK293Non-Cancerous KidneyTo be determined

Visualization: Cytotoxicity Screening Workflow

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay & Analysis A Seed Cells in 96-Well Plates B 24h Adhesion (37°C, 5% CO2) A->B D Treat Cells with Compound (0.1-100 µM) B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for determining IC₅₀ via MTT assay.

Antimicrobial Susceptibility Testing

Causality Behind Experimental Choice: The pyridine scaffold is a well-established pharmacophore in antimicrobial agents.[8][9][10] A broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency against a panel of clinically relevant pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Strain Preparation: Prepare overnight cultures of Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and yeast (Candida albicans) in their respective optimal growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Inoculum Standardization: Dilute the overnight cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Plating: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2x concentrated stock of the test compound to the first column and perform a 2-fold serial dilution across the plate. This will result in final compound concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well.

  • Controls: Include a positive control (inoculum without compound) and a negative control (sterile broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Anticipated Antimicrobial Profile

Microbial StrainTypePredicted MIC (µg/mL)
S. aureusGram-positiveTo be determined
B. subtilisGram-positiveTo be determined
E. coliGram-negativeTo be determined
P. aeruginosaGram-negativeTo be determined
C. albicansFungalTo be determined

Tier 2: Target-Specific Mechanistic Probes

Should the compound exhibit promising activity in Tier 1 screens (e.g., selective cytotoxicity against cancer cells or potent antimicrobial activity), Tier 2 assays are deployed to investigate plausible mechanisms of action based on its structural class.

Topoisomerase II Inhibition Assay

Causality Behind Experimental Choice: Various substituted pyridine derivatives have been reported to interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[6] A DNA relaxation assay provides direct, visual evidence of this inhibition. The enzyme's inability to relax supercoiled plasmid DNA in the presence of an inhibitor is easily resolved and visualized using agarose gel electrophoresis.

Experimental Protocol: DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice: human topoisomerase IIα enzyme, assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add 2-(3-Fluoro-4-methoxybenzoyl)pyridine at various concentrations (e.g., 1, 10, 50, 100 µM). Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate the enzyme) and proteinase K (to digest it).

  • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel until the different DNA topoisomers (supercoiled, relaxed, linear) are well-separated.

  • Visualization: Visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-inhibitor control.

Visualization: Principle of Topoisomerase Inhibition

G cluster_0 No Inhibitor (Control) cluster_1 With Inhibitor A Supercoiled DNA C Relaxed DNA A->C + ATP B Topoisomerase IIα B->C D Supercoiled DNA G Supercoiled DNA (Remains) D->G E Topoisomerase IIα E->G F Test Compound (Inhibitor) F->E Binds/Inhibits

Caption: Inhibition of DNA relaxation by a Topo II inhibitor.

Summary and Future Directions

This guide outlines a logical and efficient pathway for the initial in vitro characterization of 2-(3-Fluoro-4-methoxybenzoyl)pyridine. By starting with broad phenotypic screens for cytotoxicity and antimicrobial effects, a foundational understanding of the compound's biological footprint can be established. Positive "hits" from these initial assays would trigger a progression to more specific, target-based assays, such as the topoisomerase inhibition protocol detailed herein.

Further investigation would be dictated by the results of this cascade. For example:

  • If potent and selective cytotoxicity is observed: Follow-up studies would involve apoptosis assays (e.g., Caspase-Glo, Annexin V staining) and cell cycle analysis to delineate the mechanism of cell death.

  • If significant antimicrobial activity is found: Subsequent experiments could probe for membrane disruption, as seen with related phenolic compounds[11], or inhibition of specific bacterial enzymes like DNA gyrase.[1]

This structured, hypothesis-driven approach ensures a thorough and scientifically rigorous evaluation, paving the way for understanding the full therapeutic potential of this novel molecule.

References

  • (No Title Provided) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6wVC2jhRhQZfmCYbE-o6eknusyeXB9-y5N5sEO7jSkHtTLeoe6ropg-Os9TnlLBehhylUCMiZ6HhthMpJErHjOQjCuNrTNz9wkE_oCPb8Uq-XiZaEeGXgM-tKHnC-_NpN3dU=]
  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpApGLwj8TSpoj6_reiYxXEciI3RjuMsY1TW2wd1w-hKNbZJ_RV8h-hy0aj-j9MBnrwJBHfQYYv_BTdZ2bGOM8Y28DaTXNiPcow3MysTeKHeOfZ7PH7P0fu4RbvFZDsb3Eei0HooaMI9t-a-4=]
  • European Journal of Medicinal Chemistry. UPCommons [https://vertexaisearch.cloud.google.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECWuFm-lvxDjREwAx8r89aKNN_ERvL-Z1ofYATIwsg5WlPdX5QimZ_TlSXr6iboZ5YsjjcXZ53QOt8Xqn4iiwVdpoEbE-U18AbT2L2G6M5SHoTSh2DowT5eVSaA1SttcvKeyH5bx3MmpdufA==]
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [https://vertexaisearch.cloud.google.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyl5QtpMSkM7NrCmTrje1ulPYEtldrDt08S6coRpaM8DfGE8sAi7HyW9mThYZ7LXCb0xmLu7TUI0TXWzgzAAkFA619Ywpvf1I4vPkI9cXFBlD-JMBQel9_JKl_7U-Jqv6hCN8=]
  • New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime. FULIR [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv14fUmPkt7Bxb4MLQk8ybymztmpe6RvypBD6h6vgGgh1vIY56TYUwsOtzEUTWF3tKPXktpf1EPzwgnnZALsJsNWyqpyh6ztnXGREiuFA_iHenr8EPKTECLWV3XxphZZDb76SbmqRa5x1sjveYbsHL]
  • 2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHwxtKTR5rZ5ICDoSGrlbWmoxQbXRhSFH63KAHZBbEf1xlDgo19K8CFtvG7CUwFU0WFzAUzpGjaCf-LFzXw7vB1gHSpuH7do26idQWtPpl0dXNK50PBYAyPAMRbFH5HjoJa01dLvUea6jf1F4sbFik5V4-spXLxcLd8A==]
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdxA92kIuCUnfa1AWo_kFYxKt481mqm1Ag-UdvuQ16KkHmsvaIEoEdlB-3PXunk-26uXGYYmrud65cnTKyeq79KSvJIPC1dYH6CG9WBcOnfPkJ3IM1JgNpESaukqBg-HlDs0ceowx-BpB-tZB5zMMJHiUhqemtd7EGnSoU2mGzDQQ93MIoSW6bmuhEDe90aNyPBbhLkiPQvSeaPVOCyxZtah8fLTmNhyD9t91X_NSrXh7rq66GfAcdF6LR8bTVLKafDmYFSKkfgFYMKu-Y0WmbfGPXZuu0BLYWfntOrFb9gmoS5TmDvGIIjzfhc9d4vV9Cx0KVwh5wRVnGwvItjsXk9iGht4CjMQ==]
  • Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry (RSC Publishing) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF24wIV3hP-Y67IUl5lzWUiBzQJ1TKtwx4DSMW0EOzb9SzTGZ7QqaAJZNbf0tEKTiXhbL9cF6ArGFbnF2fs1MSDrSvm4Tt-zG7ED5AQWC62B-RcULPkH963QxcSQ1McZhG_3VT0T-NoMZY6x6YwmTCiowbseOLA6Tylm18=]
  • BindingDB BDBM50309514 2-(2-fluoro-4-methylphenoxy)-3-(piperidin-4-yl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrQCh3C_ItRmjqa5QbyLbBc56zx3cfMwUlhxCGfBe8BfdNIJzElAshMExDOwHPi1j78dY6q0aHg7Kg-tAWkptBgeNan3hu0EYLXvxFwFPo2R10da__MeY3IeVGjOwDVXxa0xfzh1URVS6yzLSWHhTnXw9o6qZMtM9khkI_GhMJYs8hjyQyO8ce67I9lPShydwT79Htq4jUfxszI6Soykm1lmpMq_dv0iG1oqGxe99vm7nCQ1DBfC2C4PAVzOkEHE2UXequO0hu40tT04Y0ZFxNkeYkEZgZxqxuJEU89VINMReOVwIgt9Ni3XmEPg8]
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYuvz_O9tYsG38IGndIaFHLvrL7LVa3GNd2gVDrOcXrMv7QvE_vuWqHT9pEI1e7tXCc_9qEIjSZ4xAzFvzhV4xwH6qgOOGVRsK_ZALt5l-C260neuij8uQ2dYPURRikwr5SKQ=]
  • 2-(3-fluoro-4-methoxybenzoyl)pyridine. ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTSDaNxKTRA6WFDWQIrt1CWhY4ro139wjIE61tKqBR5-W05hzemYQ1qHkKrKHFPKEH-bIP2ojYePYKNdHPV6_NeShjZcOqvRz1Ez4tJkPStNhyMQyHNxs_cnbN-DdEe3pOOnteFo-nFAYmmaqMk8edgif0dR78JWA50j0hPoojxw==]
  • 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLSYZl87ayIkMcRUnUIvrjEO10yZaGLpTRdB8JHDbH23Ll8crv3xacacY-H6k48eOV7cDvzDpu1bFjIjXnUpIrbIaAI9Il8C69abadnP3O3RTUbr8lF3ZXRTqn5pbzYLtxEBzYgvuMMLHdL0GzhGDVk6_2_zuVxVK8szkG_NOi32UO3NGL5Th2cqSkd6KeJK-2ubH6g70IOodNmk7FKXK22hXsJ4NKcAO_EIiYPlofnf87G_rl_hQnJXrrAosqAX7CVrOsR1nxrpWnXL9wzv4s3egKFEB3K0_w9V3Io-cW6uqJyqCRYdgb7CNGPX4FZA==]
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJg4i6qoLTQEZ-sp0DkGh8a3yDrUN3lDrpt1v5ACjBci7CxXOBlY5_BmgTklcBmIv9RhOx-9l5reL2RRIxQWY_zScHJog0Hiftc4UE9jOmrsQLheI_zZBfUlKyeVQ57mrjO46ES-i2XfhlOuto7YfYeIjGS0lm8tvljhTo4-RC1pamMCUTHR2HVfaasQOh5-fFw97jSxMgjvAIMHWagEHR61dkgl6Y_mYBGM2Qep9pD8p49lDmWtbDgX5OUccbtiyHxqrfK4Ut2ZHsz-QinYnxgAnxMT5wOJPjLGN5XFCBGyM7IgtvcjRXwSyHK_LivHrAPBLvg85U0Ru-ZYVQ8JBzsX-BFSTsntXznMiS7J5ofUzT4HaVarIsPWzaET9pKgjomITjwmbJHr8UU-A30Xl6lU-QlQM0tjS6t4O0xvB]
  • Preparation method of fluoropyridine compounds. Google Patents [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7CghQGJIpvBD4ARgUMun7d9CKRcpQurz-MMe3cKA59oleZWE7uWs8Q6mVWOWsfGY54K6LlmwuJRF77AvQ5oXnS9zea3re_XX0HDa3xfsELGvIgiearPcbDyu8TdHwva5RcS_KrAjwq3ZGtA==]
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo9YSoH9fG37BvVxQAmJoHGULYcPMAiQKWQrY9DBTQAbG9U85gPlDESHko49QnLnhgAmoLtn8tyOTLwSKl43VsRwJfiBD5dSnz2UWQOoBlNATdHZdppPVLg1DXUnrWyNKehqI-01qLz2-Fjzfk6X8AeDwR]
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp97BOPeEkEKSuSqdxRn16eAa3b_WOPlZwCbJJN-Kv_vDMgAdz370Wjq81Jn9ItOKh0VtgMVgwZCrnOLxc_CdxTMGFjLBcSqdjI5Fd_X5QJpI_bV9kW0hu8e3KL_6AkUA7hQ==]
  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3j11yzoHdTote9tpXgdGRf46vDfceDLPnImiSfReFpBFTD-XNh4G4k_XsHS2bSSFJoNaHfo8w_Thcw4dSntZ9GYpPGgLUNuMTZUg_cWMoKgTzKxHBLjBc3aRZ36VzzzJdDzCRFNM8oIMJvAAwn8uT0qsUTbrayKvbLzF6-GzRN-CORWcBFkbjQURlETKlcj9ds90K]
  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUjDu8_lZ12TG2YgmgVle6gmAPGjExozIOARN5VE70h9rx4uWOJFPD-lX40X06tP9P_St6PDZ5IjfdiDg_XBOmKjuX5tF4BDFp-_uH7vWBkhl8jKHH6v-QS5e3G-RhtY4gBXo=]
  • Process for the preparation of fluorinated pyridines. European Patent Office - EP 0192287 A2 - Googleapis.com [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyEDDW7kaHNoOTMFwTfc1mwzXC2H3g0GKa4WOb3X8QJJFd-E60b6NK3nTcSJiVdi--Ve70aGSzxuh7fQthWeNiZC82Ow9a6yfFMYC4YPTM9pQoETr2_qWcqKHyngkY-dvmpXHe_PnryhTDRYMF5CS9SOqTaPdoZiEMb-TpTDmzGD_4KzBimQm_3JUwGuo=]
  • Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUx51XLKg2aMHbWtqbRBwbZw8xq-bkxPgTM4GR9j_PbHPpGlNnKdJY116yFM3O-YTJ87lqEoS_fzeGmdelYRE3X9pQoEJSJVgxS-3RldLZGIH2dB5y6XQ7E_bcu8qYYVFb2DFJARVXXzCrSs5jWqeJ8sQPpNaQ7BMA]
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZs8V-Q77Di5z4Lv1rQUqUmin-8W7VZDz51EV2CFIXNzMJQiDuaf9tjZRMIqCegsA2h53ztTfkFscCGazkhfG1tWzK86K9Rjv18H7phGKOSGhoPeTUzrYQ0_GjWLfAixsTk6r9PRtIsZVGk8Q=]
  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1bdgWJUMgKGeVEhciEIIIOg4h2A20QiUURff4GeLCGdnd3KrARXYcH_UFeIHWGLvP0FuRjhf0FxP-k7Er1Fhx7A06MucBUvpPUPoQ5vGnPhnjQhcWXETy5ooX7-92o-xPkkC47s83eTeGS1jd7dMBXWtMERDFUpIztT8CbJVdC-kjHg5vqwuaJ73PFGgVaxxOyBsun-02Fp8IRuC6MInLbAEFPXbWMpDb7Gg3GS0l1OyODRnxy5iRVAKlOLtso7XzlsAYSTthDDjHhPf7zWVRGDumxr6IEITz0KQ_VDrClOmRbtToSBL2f3xmF6yA4E7zNZDPjBjNBIZrIc0yANlKRLOW5nl6eqAPl8ko5ZRQfpZImS_cF7CrF2WESuOhKlt5Ng==]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3mJWszhKwuSyEAPVgdoL0sCSWZ64X0tIN0MM8zV1GbXlBdGtvW8k0ci2cdFL9l_TV4xCoqdNE_3Ez1rRRYVr5HotPvlgwoPY__jmFgoviQ7n_Cleit46ThgoxnAEYFkK]
  • 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2h-pyrrol-2-one. PubChemLite [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvO-9N3oX1OTKcBipyMiJXOOeS0WtYMM2or3YPS2gef2boIv67x0-DdYZF9NQb-ubnPtVDGAtIuHnVwUBIZycRoFBe0YmE0CLiTA2udVh0tUTNbSKMqZQX10VRk9u1-k_a9KmtMBVqULsTFvdw]
  • BindingDB BDBM50309514 2-(2-fluoro-4-methylphenoxy)-3-(piperidin-4-yl)pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaQwb3lKL_GagWRSsVz-IBH6utS2-Ag5a_nlV8IXogEaJpvJVILj6e3n-fWgrRMK4roUGB_Rr9oFs4pBD2TfFFc1v30g0PZ3X0JUvlFnp1nfBrGiHUHbAboU-GK8Ec91Ja0rEs6iNc23Ji2anjbk93IUUI-57BGAbU6LF9IgKlv0wtMRP6KsSWBFWtGnfW4I7ySFT5pMo6W7ei8aSkTAQ8qwtNXnMU4odj5Hc_RMy5KUk6A8XPR1gpFTJfd2fbN8p3j8J0CWNMB7l6fZYfPkco72HJv3GSmEdhHZSp3AFB37q0]
  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. PMC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL8I9xJPGzSsEnDXVVEmcFz98IErBiILwUk7r5Vnn0m_z9Y-KXHzxYMWELjEO-u0WscfQtZAOe5FWPWjHYsCf7h7evrk6CqxCcyr77_xFWB8ZmRxHBTlxURqJW_0vOxfL3K1UsUlZ4qI9wWA==]
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKcnDxvWEyUQsRdas2D8R-sVnN0fmCPQooBx86LWwMUGfuxu8fnb9N2B3pSZv6VpkTLe2NTHdrzBDd-P0CYNKKLRKTvB9zMlpWfH1Wt1_8HC3kmcjtaReK-HsjulGQB4Y7hrmm5PaCyOOamK0wTQRwaTjm3dth9o7sYSOUuMu_RhfOwpSrHt78MSINA_3lzbSNOLIG_YEvQUynI-n4tjI1e9a3FHyf16a_Q_YmdIU5GaxbAPl3ZjPZNPpqDyexFEffgLWiJMBPQJI9KEKdPVP_O-dZSEDyq4SzvcXwSkx9qhEtOFUWfj7CShjJMBu_j4JY0eqh_NfczgfGgATA07uAHhQ8uq20vG35pgzAWIfoCp-X0TGshy3d-0JMjDHMTDhEF-HZmSxn4pIAcOgil-F8zdIjo7KRSf-kS2-IHOxNPaoOWbtirtTomGTCB-zG1m_HyoFpjtnQ8tYtG5_]

Sources

Technical Guide: Solubility Profile of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

[1][2]

Executive Summary

2-(3-Fluoro-4-methoxybenzoyl)pyridine is a diaryl ketone featuring a basic pyridine ring and an electron-rich, halogenated phenyl ring.[1][2] Its solubility behavior is governed by the competition between the lipophilic fluorophenyl moiety and the polarizable pyridine-ketone core.[2]

For researchers and process chemists, this compound exhibits a "Hybrid-Polar" solubility profile :

  • Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform) and polar aprotics (DMSO, DMF).[1]

  • Recrystallization Systems: Ethanol/Water or Ethyl Acetate/Hexanes.[2]

  • pH-Switchable Solubility: The pyridine nitrogen allows for reversible solubilization in aqueous acid, a critical feature for extraction and purification workflows.[2]

Physicochemical Profile & Structural Logic[1]

Understanding the molecule's structure is the prerequisite for predicting solvent interaction.

FeatureChemical LogicImpact on Solubility
Pyridine Nitrogen Basic center (pKa ~3.0–4.0 for conjugate acid).[1][2]Soluble in dilute aqueous acids (HCl); H-bond acceptor.[1][2]
Carbonyl Linker Dipolar, H-bond acceptor.[1][2]Enhances solubility in alcohols and polar aprotics.
3-Fluoro Group High electronegativity, lipophilic.[1][2]Increases solubility in DCM; decreases water solubility.
4-Methoxy Group Electron-donating, H-bond acceptor.[1][2]Slight enhancement in polar organic solvents (MeOH, MeCN).[1]

Estimated Properties:

  • Molecular Weight: 231.22 g/mol [2]

  • LogP (Predicted): ~2.5 – 3.0 (Moderately Lipophilic)[1]

  • Physical State: Solid (Likely crystalline powder, MP range est. 80–110 °C based on analogs).[1]

Solubility Landscape

The following data categorizes solvents by their thermodynamic affinity for 2-(3-Fluoro-4-methoxybenzoyl)pyridine.

A. High Solubility (The "Good" Solvents)

Used for dissolving the compound for reactions, NMR analysis, or preparing stock solutions.[1]

SolventClassSolubility RatingTechnical Notes
Dichloromethane (DCM) ChlorinatedExcellent (>100 mg/mL)Primary choice for extraction from aqueous basic phases.[1][2]
Chloroform ChlorinatedExcellent Standard solvent for NMR characterization.
DMSO Polar AproticHigh (>50 mg/mL)Ideal for biological assays; difficult to remove (high BP).[1]
DMF Polar AproticHigh Used in nucleophilic substitution reactions.
THF Ether (Cyclic)Good Useful for reduction reactions; ensure peroxide-free.[1][2]
B. Moderate / Temperature-Dependent (Recrystallization Candidates)

Solubility increases significantly with temperature, allowing for purification.[1]

SolventClassBehaviorProtocol Tip
Ethanol / Methanol AlcoholsModerate (Cold) / High (Hot) Top Choice: Dissolve in hot ethanol, add water dropwise until turbid, cool to crystallize.[1][2]
Ethyl Acetate EsterModerate Good for silica gel chromatography loading.
Acetonitrile NitrileModerate Common mobile phase for HPLC; compound is soluble.
Acetone KetoneGood Fast evaporation; good for transferring solids.
C. Low Solubility (Anti-Solvents)

Used to precipitate the compound from a concentrated solution.[1]

SolventClassSolubility RatingApplication
Water (Neutral pH) Polar ProticInsoluble (<0.1 mg/mL)Used to crash out product from organic solutions.[1][2]
Hexanes / Heptane AlkanePoor Anti-solvent for Ethyl Acetate recrystallization.
Diethyl Ether EtherLow to Moderate Often used to wash crystals to remove non-polar impurities.

Experimental Protocols

Protocol A: The "pH-Switch" Purification (Extraction)

Leveraging the pyridine nitrogen to separate the compound from neutral impurities.[1][2]

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Wash the organic layer with 1.0 M HCl (aq) (3x).[1]

    • Mechanism:[2][3][4][5] The pyridine is protonated (

      
      ), moving the compound into the aqueous phase.[1] Neutral impurities stay in EtOAc.
      
  • Neutralization: Collect the aqueous acidic layer.[2] Cool on ice.

  • Precipitation: Slowly basify with 6.0 M NaOH or Sat. NaHCO₃ until pH > 9.

    • Observation: The compound will precipitate as a white/off-white solid or oil out.[1][2]

  • Recovery: Extract the now-cloudy aqueous mixture with DCM (3x), dry over MgSO₄, and concentrate.

Protocol B: Gravimetric Solubility Determination

Use this standard method to generate exact data for your specific batch.[2]

  • Preparation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25 °C.

  • Saturation: If solid dissolves completely, add more until a visible precipitate remains.[2] Stir for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed vessel.

    • Evaporate solvent (vacuum oven or nitrogen stream).[1]

    • Weigh the residue.[6]

    • Calculation:

      
      [1]
      

Visualization: Solubility Decision Logic

The following diagram maps the logical flow for selecting a solvent based on the intended application (Reaction, Purification, or Analysis).

SolubilityLogicStartStart: Select ApplicationReactionSynthesis / ReactionStart->ReactionPurificationPurificationStart->PurificationAnalysisAnalysis (NMR/HPLC)Start->AnalysisPolarRxnPolar/Nucleophilic?Reaction->PolarRxnNonPolarRxnInert/Reduction?Reaction->NonPolarRxnRecrystRecrystallizationPurification->RecrystExtractLiquid-Liquid ExtractionPurification->ExtractNMRNMRAnalysis->NMRHPLCHPLCAnalysis->HPLCUseDMFUse DMF or DMSOPolarRxn->UseDMFUseTHFUse THF or TolueneNonPolarRxn->UseTHFSystem1Ethanol + Water (Hot)Recryst->System1System2DCM (Org) vs. Acid (Aq)Extract->System2CDCl3Chloroform-dNMR->CDCl3MeCNAcetonitrile/WaterHPLC->MeCN

Figure 1: Decision tree for solvent selection based on experimental intent.

References

  • PubChem Compound Summary. 2-Benzoylpyridine (Analogous Structure).[1][2] National Center for Biotechnology Information.[2] [Link]

A Technical Guide to the Identification and Validation of Potential Protein Kinase Targets for 2-(3-Fluoro-4-methoxybenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling and are among the most sought-after targets in modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] This guide outlines a systematic, multi-faceted strategy for the identification and validation of potential protein kinase targets for the novel compound, 2-(3-Fluoro-4-methoxybenzoyl)pyridine. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a compelling candidate for investigation.[2] We present a workflow that integrates computational prediction, broad-panel biochemical screening, detailed enzymatic characterization, and cellular validation assays. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to thoroughly characterize the kinome-level activity of this and similar novel chemical entities.

Introduction: The Rationale for Kinase Target Discovery

The human kinome comprises over 500 protein kinases that regulate virtually all cellular processes.[3] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[4] The compound 2-(3-Fluoro-4-methoxybenzoyl)pyridine possesses structural motifs—a central pyridine ring and a benzoyl group—that are common features in ATP-competitive kinase inhibitors. The specific substitution pattern, including the electron-withdrawing fluorine and electron-donating methoxy group, can significantly influence binding affinity and selectivity across the kinome.

Identifying the specific kinase or kinases that a novel compound inhibits is paramount. A comprehensive understanding of a compound's selectivity profile is essential for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects that could lead to toxicity.[5][6] This guide provides a robust framework for moving from a novel compound to a validated set of potential kinase targets with well-characterized activity.

Phase 1: In Silico Prediction and Target Prioritization

Before committing to resource-intensive experimental screening, computational methods can provide valuable initial hypotheses about potential kinase targets, helping to prioritize experimental efforts.

Rationale for a Computational Approach

Computational screening is a cost-effective first step to narrow down the vast search space of the human kinome. By leveraging structural information and large-scale bioactivity data, these methods can predict potential interactions and guide the design of focused screening panels.

Methodologies for In Silico Target Prediction
  • Ligand-Based Virtual Screening: This approach utilizes the principle that structurally similar molecules often have similar biological activities. The structure of 2-(3-Fluoro-4-methoxybenzoyl)pyridine can be used to search large chemical databases (e.g., ChEMBL, BindingDB) for known kinase inhibitors with high structural similarity. While this method is powerful, novel scaffolds may not have close neighbors with annotated targets.

  • Structure-Based Virtual Screening (Molecular Docking): This method involves computationally placing the 3D conformation of the compound into the ATP-binding pockets of numerous kinase crystal structures.[7][8] A scoring function estimates the binding affinity, ranking kinases as potential targets. This can reveal interactions with kinases that are not structurally obvious from ligand-based methods.

  • Machine Learning & Deep Learning Models: An increasing number of sophisticated models trained on vast kinase-inhibitor datasets can predict the kinome-wide inhibition profile of a novel small molecule.[9][10] Web servers like KIP (Kinase Inhibitor Prediction) and KinomePro-DL allow researchers to submit a compound's structure and receive a predicted list of inhibited kinases, often with an estimated potency.[5][9]

The output of this phase is a prioritized list of kinases or kinase families that are most likely to be inhibited by the compound, which will inform the design of the experimental screening phase.

Phase 2: Experimental Target Identification and Selectivity Profiling

This phase employs high-throughput biochemical assays to empirically determine the compound's activity across a large, representative panel of the human kinome.

General Workflow for Target Identification

The experimental workflow is designed as a funnel, starting with broad screening to identify initial hits and progressing to more detailed studies to confirm and characterize these interactions.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Cellular & Functional Validation in_silico Computational Screening (Similarity, Docking, ML) kinome_scan Large-Panel Kinome Screen (Single-Dose % Inhibition) in_silico->kinome_scan Guide Panel Design hit_list Generate Hit List (e.g., >70% Inhibition) kinome_scan->hit_list ic50 Dose-Response Assays (Determine IC50 Values) hit_list->ic50 Validate Hits moa Mechanism of Action (e.g., ATP Competition) ic50->moa target_engagement Cellular Target Engagement (CETSA or NanoBRET™) moa->target_engagement Confirm Cellular Activity pathway_analysis Downstream Pathway Analysis (Phospho-Western Blot) target_engagement->pathway_analysis phenotypic_assay Cellular Phenotypic Assays (e.g., Proliferation, Viability) pathway_analysis->phenotypic_assay

Caption: Experimental workflow for kinase target identification and validation.

Kinome-Wide Biochemical Screening

The primary goal is to assess the compound's inhibitory activity against the broadest possible panel of purified protein kinases. This is typically performed at a single, high concentration (e.g., 10 µM) to identify any kinase that shows significant inhibition.

  • Methodology: Activity-based biochemical assays like the ADP-Glo™ Kinase Assay or Mobility Shift Assays are industry standards.[11] These assays measure the amount of ADP produced or the amount of phosphorylated substrate, respectively, as a direct readout of kinase enzymatic activity.

  • Data Output: The results are typically expressed as the percentage of remaining kinase activity or the percentage of inhibition relative to a vehicle control (e.g., DMSO).

Kinase TargetKinase Family% Inhibition @ 10 µM (Hypothetical)Hit Classification
EGFRTyrosine Kinase95%Strong Hit
SRCTyrosine Kinase88%Strong Hit
ABL1Tyrosine Kinase72%Moderate Hit
CDK2CMGC45%Weak Hit
GSK3BCMGC15%No Hit
AKT1AGC8%No Hit
............
(Table represents hypothetical data for illustrative purposes)

Phase 3: Hit Validation and Mechanistic Characterization

Kinases identified as "hits" in the initial screen require rigorous validation to confirm the interaction and determine potency.

IC50 Potency Determination

For each validated hit, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

  • Compound Preparation: Prepare a serial dilution of 2-(3-Fluoro-4-methoxybenzoyl)pyridine in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP (typically at its Km concentration) to a reaction buffer.

  • Compound Addition: Add the serially diluted compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Mechanism of Action (MoA) Studies

It is crucial to understand how the compound inhibits the kinase. The majority of kinase inhibitors are ATP-competitive.[12] This can be determined by running kinase activity assays with a fixed concentration of the inhibitor and varying concentrations of ATP.

  • Expected Outcome: If the compound is ATP-competitive, the measured IC50 value will increase as the concentration of ATP in the assay increases. This competitive relationship confirms that the compound binds in the same pocket as ATP.

Phase 4: Cellular Target Engagement and Functional Validation

A compound that is potent in a biochemical assay must also be shown to engage its target and exert a functional effect in a cellular environment.

Confirming Target Binding in Cells

Cellular target engagement assays directly measure the interaction between the compound and its target protein within intact cells.

  • NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to monitor compound binding.[11] The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added. When the test compound is added and displaces the tracer from the kinase's active site, the BRET signal is lost in a dose-dependent manner. This provides a direct measure of target occupancy in living cells.

Analyzing Downstream Signaling Pathways

Inhibition of a target kinase should lead to a measurable decrease in the phosphorylation of its known downstream substrates.

  • Methodology: Western Blotting: Cells are treated with varying concentrations of the compound. Cell lysates are then collected and analyzed by Western blot using antibodies specific for the phosphorylated form of a known downstream substrate (e.g., for an EGFR inhibitor, one would probe for phospho-ERK). A reduction in the phospho-protein signal confirms on-target pathway modulation.

G GF Growth Factor EGFR EGFR GF->EGFR Activates SRC SRC EGFR->SRC RAS RAS SRC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Compound 2-(3-Fluoro-4-methoxybenzoyl)pyridine Compound->EGFR Compound->SRC

Caption: A hypothetical signaling pathway inhibited by the compound.

Cellular Phenotypic Assays

The final step is to demonstrate that target inhibition translates into a desired biological outcome. If the identified kinase targets (e.g., EGFR, SRC) are involved in cancer cell proliferation, the compound should inhibit the growth of cancer cell lines that are dependent on these kinases.

  • Methodology: Cell Viability Assay (e.g., MTT Assay): Cancer cell lines are cultured in the presence of serially diluted compound for a set period (e.g., 72 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The amount of color is proportional to the number of living cells, allowing for the calculation of a GI50 (concentration for 50% growth inhibition).[13]

Conclusion

The comprehensive workflow detailed in this guide provides a robust and validated path for the identification and characterization of protein kinase targets for the novel compound 2-(3-Fluoro-4-methoxybenzoyl)pyridine. By systematically progressing from computational predictions to biochemical profiling and finally to cellular functional assays, researchers can build a complete and reliable profile of the compound's biological activity. This foundational knowledge is critical for advancing a promising chemical entity through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and future development.

References

  • ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors. Retrieved from [Link]

  • Cang, Z., et al. (2022). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. PubMed Central. Retrieved from [Link]

  • Zheng, S., et al. (2024). The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. PubMed. Retrieved from [Link]

  • Klaeger, S. (2017). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. Retrieved from [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? Journal of Medicinal Chemistry. Retrieved from [Link]

  • Xiong, M., & Xiong, L. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Retrieved from [Link]

  • Li, Y., et al. (2014). Identification and Validation of Novel PERK Inhibitors. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Wang, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PubMed Central. Retrieved from [Link]

  • Gulea, M., & Dmytiv, Y. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Ali, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50309514 2-(2-fluoro-4-methylphenoxy)-3-(piperidin-4-yl)pyridine. Retrieved from [Link]

  • Wang, L., et al. (2021). Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. Frontiers in Pharmacology. Retrieved from [Link]

  • Soural, T., & Soural, M. (2023). An Update on Protein Kinases as Therapeutic Targets-Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein-Protein Interactions. PubMed. Retrieved from [Link]

  • Korycka-Machala, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. Retrieved from [Link]

  • Zhu, Z. (2021). TARGETING PROTEIN-PROTEIN INTERACTIONS IN KINASE DOMAINS WITH DNA-ENCODED LIBRARY APPROACHES FOR THERAPEUTICS AND DIAGNOSTICS. ProQuest. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-(3-Fluoro-4-methoxybenzoyl)pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Fluoro-4-methoxybenzoyl)pyridine (referred to herein as FMBP ) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of aroylpyridines .[1][2] This compound serves as a critical lead structure for two primary anticancer mechanisms: inhibition of tubulin polymerization (mimicking the combretastatin pharmacophore) and transition metal chelation (when derivatized into thiosemicarbazones).

This guide provides a comprehensive technical workflow for researchers evaluating FMBP. It moves beyond simple cytotoxicity screening to detail the specific protocols required to validate its mechanism of action, specifically focusing on G2/M cell cycle arrest and microtubule destabilization , the hallmarks of this chemical class.

Chemical Identity & Handling

  • IUPAC Name: (3-fluoro-4-methoxyphenyl)(pyridin-2-yl)methanone[1]

  • Molecular Formula: C₁₃H₁₀FNO₂[2]

  • Molecular Weight: 231.22 g/mol [2][3]

  • Solubility: Hydrophobic. Soluble in DMSO (>20 mg/mL) and Ethanol. Poorly soluble in water.

Storage & Reconstitution Protocol
  • Stock Preparation: Dissolve powder in 100% DMSO to create a 10 mM or 50 mM stock solution .

    • Rationale: High concentration stocks minimize the final percentage of DMSO in cell culture (<0.1%), preventing solvent toxicity.

  • Aliquoting: Aliquot into light-protected (amber) vials to prevent photodegradation of the ketone bridge. Store at -20°C .

  • Freeze-Thaw: Limit to <3 cycles. If precipitation occurs upon thawing, sonicate at 37°C for 5 minutes.

Core Application: In Vitro Cytotoxicity Profiling

The benzoylpyridine moiety typically exhibits IC₅₀ values in the low micromolar range (1–10 µM) against solid tumor lines. The 3-fluoro-4-methoxy substitution pattern is designed to enhance metabolic stability (via the fluorine) and lipophilicity (via the methoxy group), potentially improving cellular uptake compared to the unsubstituted parent.[1][2]

Protocol A: High-Throughput Viability Assay (MTT/CCK-8)

Objective: Determine IC₅₀ values across a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Reagents:

  • Target Cells (log-phase growth).[1][2]

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Solution.[1][2]

  • Solvent Control: DMSO (0.1% v/v).

Step-by-Step Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare serial dilutions of FMBP in complete media.

    • Range: 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control: Include a "Vehicle Only" (0.1% DMSO) and a "Positive Control" (e.g., Colchicine or Paclitaxel).

  • Incubation: Treat cells for 48h or 72h .

  • Readout:

    • Add MTT (20 µL/well) and incubate for 3–4h at 37°C.

    • Remove media, add DMSO (150 µL) to dissolve formazan crystals.

    • Measure Absorbance at 570 nm .

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC₅₀.

Data Presentation Template:

Cell LineTissue OriginFMBP IC₅₀ (µM)Reference Drug IC₅₀ (µM)
MCF-7 Breast[Experimental Value]0.05 (Colchicine)
A549 Lung[Experimental Value]0.08 (Colchicine)
HepG2 Liver[Experimental Value]1.20 (Doxorubicin)

Mechanistic Validation: Microtubule Destabilization

Benzoylpyridines are structural analogs of phenstatin and combretastatin A-4 . They bind to the colchicine-binding site of tubulin, inhibiting polymerization.[1][4]

Protocol B: Immunofluorescence of Tubulin Architecture

Objective: Visualize the disruption of the microtubule network in treated cells.

  • Seeding: Seed cells on sterile glass coverslips in 6-well plates.

  • Treatment: Treat with FMBP at 1× and 2× IC₅₀ for 24h.

  • Fixation:

    • Wash with PBS (37°C).

    • Fix with 4% Paraformaldehyde (15 min) or Ice-cold Methanol (10 min).[1][2] Note: Methanol often preserves microtubule structure better.[2]

  • Staining:

    • Block with 5% BSA/PBS.

    • Primary Ab: Anti-α-Tubulin (1:200) overnight at 4°C.[1][2]

    • Secondary Ab: Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Observation: Use Confocal Microscopy.

    • Expected Result: Control cells show filamentous, spread-out networks.[1] FMBP-treated cells should show rounded morphology and diffuse/fragmented tubulin staining , indicating polymerization inhibition.[1]

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, a hallmark of tubulin inhibitors.

  • Harvest: Collect cells (including floating dead cells) after 24h treatment.

  • Fixation: Wash in PBS, resuspend in 300 µL PBS, and add 700 µL ice-cold Ethanol dropwise while vortexing. Fix at -20°C for >2h.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).

  • Gating Strategy:

    • Gate 1: FSC vs SSC (Cells).

    • Gate 2: FL2-W vs FL2-A (Single Cells).[1][2]

    • Histogram: FL2-A (DNA Content).[1][2]

    • Success Metric: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Advanced Application: Derivatization

FMBP is frequently used as a precursor. The ketone group reacts with thiosemicarbazides to form Thiosemicarbazones . These derivatives often show 10–100x higher potency than the parent ketone due to:

  • Iron Chelation: The N-N-S tridentate system chelates cellular iron (Fe), inhibiting Ribonucleotide Reductase (RR).

  • ROS Generation: The Iron-Complex generates reactive oxygen species, inducing apoptosis.[1]

Synthesis Note: Reflux FMBP with 4-substituted-3-thiosemicarbazide in ethanol with catalytic acetic acid to generate the corresponding thiosemicarbazone for enhanced screening.

Visualization of Mechanism

The following diagram illustrates the dual-pathway potential of FMBP and its derivatives.

G cluster_0 Direct Action (Parent Scaffold) cluster_1 Derivative Action (Thiosemicarbazone) Compound 2-(3-Fluoro-4-methoxybenzoyl)pyridine (FMBP) Tubulin Tubulin Binding (Colchicine Site) Compound->Tubulin Pharmacophore Deriv Chemical Derivatization (Thiosemicarbazone) Compound->Deriv Synthetic Precursor Polymerization Inhibition of Polymerization Tubulin->Polymerization G2M G2/M Cell Cycle Arrest Polymerization->G2M Apoptosis1 Apoptosis (Mitochondrial) G2M->Apoptosis1 Chelation Fe(II)/Cu(II) Chelation Deriv->Chelation ROS ROS Generation (Oxidative Stress) Chelation->ROS DNA_Damage DNA Damage & RR Inhibition ROS->DNA_Damage DNA_Damage->Apoptosis1

Figure 1: Mechanistic pathways of FMBP acting as a tubulin inhibitor (top) and a precursor for metal-chelating agents (bottom).[1][2]

References

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophenes as a new class of tubulin inhibitors."[1][2] Journal of Medicinal Chemistry. Link(Establishes the benzoyl-heterocycle pharmacophore for tubulin inhibition).[2]

  • Li, W., et al. (2020). "Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis."[1] Anticancer Agents in Medicinal Chemistry. Link(Validates 2-benzoylpyridine as an anticancer scaffold).[1][2]

  • Richardson, D. R., et al. (2006). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Blood. Link(Context for derivatization of benzoylpyridines).

  • Kamal, A., et al. (2015). "Benzoylpyridine-based thiosemicarbazones as potent anticancer agents."[1] Bioorganic & Medicinal Chemistry Letters. Link(Specific application of the scaffold).

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(3-Fluoro-4-methoxybenzoyl)pyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the quantitative analysis of 2-(3-fluoro-4-methoxybenzoyl)pyridine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation-based sample preparation, optimized chromatographic separation, and highly selective mass spectrometric detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic, toxicokinetic, or other related studies. The entire workflow, from sample preparation to data analysis, is grounded in established scientific principles and aligns with major regulatory guidelines for bioanalytical method validation.[1][2][3]

Introduction and Method Strategy

2-(3-fluoro-4-methoxybenzoyl)pyridine is a heterocyclic organic compound containing a pyridine scaffold. Such fluorine-containing pyridine derivatives are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, potency, and pharmacokinetic profiles of drug candidates.[4][5] Accurate quantification of these compounds in biological matrices is therefore a critical step in drug discovery and development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[6][7] The strategy for this method development is built on a logical, stepwise approach to ensure robustness and reliability.

Core Principles of Method Development:
  • Analyte & Matrix Understanding: The physicochemical properties of 2-(3-fluoro-4-methoxybenzoyl)pyridine and the complexities of the plasma matrix are the foundational considerations for selecting extraction techniques and chromatographic conditions.[8][9]

  • Internal Standardization: To correct for variability during sample processing and analysis, a suitable internal standard (IS) is essential for achieving high accuracy and precision.[10][11][12]

  • Efficiency and Simplicity: The chosen sample preparation technique, protein precipitation, balances effective matrix cleanup with speed and cost-effectiveness, making it ideal for high-throughput analysis.[6][9]

  • Regulatory Compliance: The method is developed with the validation parameters outlined by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) in mind, ensuring the data generated is reliable and suitable for regulatory submissions.[1][13][14]

Below is a high-level overview of the entire method development and validation workflow.

LCMS_Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Sample Analysis Analyte_Char Analyte & IS Characterization SP_Dev Sample Prep Optimization Analyte_Char->SP_Dev LC_Dev LC Method Development SP_Dev->LC_Dev MS_Dev MS/MS Parameter Optimization LC_Dev->MS_Dev Validation_Sequence Validation Experiments MS_Dev->Validation_Sequence Selectivity Selectivity Accuracy Accuracy & Precision Linearity Linearity & LLOQ Stability Stability Sample_Prep Sample Preparation Validation_Sequence->Sample_Prep LCMS_Run LC-MS/MS Analysis Sample_Prep->LCMS_Run Data_Proc Data Processing & Quantification LCMS_Run->Data_Proc

Figure 1: High-level workflow for the development, validation, and application of the bioanalytical method.

Materials and Reagents

  • Analyte: 2-(3-Fluoro-4-methoxybenzoyl)pyridine reference standard (>98% purity)

  • Internal Standard: 2-(3-Fluoro-4-methoxybenzoyl)pyridine-d4 (or a suitable structural analog)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant) from screened donors

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials.

Experimental Protocols

Analyte Characterization and Internal Standard Selection

Rationale: Understanding the analyte's properties is crucial for method development. The basic pyridine nitrogen (pKa ≈ 5.2) suggests that an acidic mobile phase will be beneficial for chromatography by ensuring the analyte is in a consistent, protonated state, leading to better peak shape.[15] The overall structure suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

Internal Standard (IS) Justification: A stable isotope-labeled (SIL) internal standard is the preferred choice for LC-MS bioanalysis.[10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same degree of extraction recovery and matrix effects (ion suppression or enhancement).[16] This ensures the most accurate correction for any experimental variability. If a SIL-IS is unavailable, a close structural analog that does not interfere with the analyte and is not an endogenous compound can be used.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 2-(3-fluoro-4-methoxybenzoyl)pyridine and the internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile:water. This solution will be used for spiking into samples.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which could otherwise clog the LC column and contaminate the MS source.[6][9] Acetonitrile is a highly efficient precipitating agent. This "dilute-and-shoot" approach is simple, fast, and minimizes analyte loss.[6]

Sample_Prep_Workflow start Start aliquot 1. Aliquot 50 µL Plasma Sample start->aliquot add_is 2. Add 10 µL IS Working Solution (100 ng/mL) aliquot->add_is add_acn 3. Add 200 µL Acetonitrile (Precipitant) add_is->add_acn vortex 4. Vortex Mix (1 minute) add_acn->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer 6. Transfer Supernatant to a clean well/vial centrifuge->transfer inject 7. Inject into LC-MS/MS System transfer->inject end End inject->end

Sources

Application Notes and Protocols for In Vivo Evaluation of 2-(3-Fluoro-4-methoxybenzoyl)pyridine as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoylpyridine

The benzoylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties[1][2][]. The subject of this guide, 2-(3-Fluoro-4-methoxybenzoyl)pyridine, is a novel investigational compound. While specific biological data for this molecule is not yet publicly available, its structural similarity to other pyridine derivatives that have demonstrated potent inhibition of key signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggests a promising avenue for investigation in oncology[4].

This document provides a comprehensive framework for the preclinical in vivo evaluation of 2-(3-Fluoro-4-methoxybenzoyl)pyridine. It is designed for researchers, scientists, and drug development professionals engaged in oncology research. The protocols outlined herein are intended to serve as a robust starting point for establishing the pharmacokinetic profile, confirming target engagement, and assessing the anti-tumor efficacy of this compound. Our guiding philosophy is to present a self-validating system of experiments where each step logically informs the next, ensuring scientific integrity and the generation of high-quality, interpretable data.

Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling

For the purpose of designing a coherent in vivo strategy, we will proceed with the working hypothesis that 2-(3-Fluoro-4-methoxybenzoyl)pyridine functions as an inhibitor of VEGFR-2. VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A. In many solid tumors, upregulation of the VEGF/VEGFR-2 pathway is a key mechanism for promoting the formation of new blood vessels (angiogenesis), which are essential for tumor growth, survival, and metastasis. By inhibiting VEGFR-2, we hypothesize that our compound will block downstream signaling cascades, leading to an anti-angiogenic and, consequently, anti-tumor effect.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation Compound 2-(3-Fluoro-4-methoxybenzoyl)pyridine Compound->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation caption Hypothesized VEGFR-2 Signaling Inhibition.

Caption: Hypothesized VEGFR-2 Signaling Inhibition.

Phase 1: Pre-formulation and Acute Toxicity Assessment

The initial phase of in vivo testing is critical for establishing the fundamental parameters of drug delivery and safety. The causality behind this step is straightforward: an effective and safe formulation is a prerequisite for any meaningful efficacy study.

Vehicle Screening and Formulation Development

Objective: To identify a safe and effective vehicle for the solubilization and administration of 2-(3-Fluoro-4-methoxybenzoyl)pyridine.

Protocol:

  • Solubility Testing: Assess the solubility of the compound in a panel of common biocompatible solvents (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol 300/400, Tween 80, Cremophor EL).

  • Vehicle Formulation: Based on solubility data, prepare several vehicle formulations. A common starting point for poorly soluble compounds is a ternary system such as 10% DMSO, 40% PEG300, and 50% saline.

  • Stability Assessment: Evaluate the physical and chemical stability of the most promising formulations at room temperature and 4°C over a 24-hour period. Look for signs of precipitation or degradation.

  • In Vivo Vehicle Tolerance: Administer the selected vehicle(s) to a small cohort of healthy mice (e.g., C57BL/6 or BALB/c) via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Monitor the animals for 48-72 hours for any adverse effects (e.g., weight loss, changes in behavior, signs of irritation).

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 2-(3-Fluoro-4-methoxybenzoyl)pyridine that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: Use healthy, age-matched mice of the same strain that will be used for efficacy studies.

  • Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 30, 100, 300 mg/kg). A modified Fibonacci sequence is often used for dose escalation.

  • Administration: Administer the compound daily for 5-7 days via the chosen route.

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and food/water intake daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in greater than 15-20% body weight loss or significant, irreversible clinical signs of toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy and consider collecting major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify potential target organs of toxicity.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding what the body does to the drug is a cornerstone of pharmacology[5]. A comprehensive PK study will inform the dosing regimen for subsequent pharmacodynamic and efficacy studies.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Administer Compound (Single Dose, IV & PO) Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Extraction Extract Compound from Plasma Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, T1/2, F%) LCMS->PK_Calc caption Pharmacokinetic (PK) Study Workflow.

Caption: Pharmacokinetic (PK) Study Workflow.

Single-Dose Pharmacokinetic Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a single dose of the compound and determine its oral bioavailability.

Protocol:

  • Animal Model: Use healthy, cannulated (for ease of blood sampling) rodents (e.g., Sprague-Dawley rats or BALB/c mice).

  • Study Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg) to assess absorption and oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(3-Fluoro-4-methoxybenzoyl)pyridine in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeDetermines dosing interval.
CL ClearanceMeasures the efficiency of drug elimination.
Vd Volume of distributionIndicates the extent of drug distribution in tissues.
F% Oral BioavailabilityPercentage of the oral dose that reaches systemic circulation.

Phase 3: Pharmacodynamic (PD) and Efficacy Evaluation

This phase aims to answer the critical question: what does the drug do to the body?[5]. We will first confirm that the compound engages its hypothesized target, VEGFR-2, in the tumor microenvironment and then assess its overall anti-tumor efficacy.

Target Engagement (Pharmacodynamic) Study

Objective: To demonstrate that 2-(3-Fluoro-4-methoxybenzoyl)pyridine inhibits VEGFR-2 signaling in vivo.

Protocol:

  • Animal Model: Use tumor-bearing mice. A human cancer cell line xenograft model known to be dependent on angiogenesis (e.g., human colorectal adenocarcinoma HT-29 or human lung carcinoma A549 cells) in immunodeficient mice (e.g., NU/NU) is appropriate.

  • Study Design: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups.

  • Dosing and Sample Collection: Administer a single dose of the compound at a dose expected to provide sustained exposure above the in vitro IC50 (informed by the PK study). At various time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice and excise the tumors.

  • Tissue Analysis:

    • Prepare tumor lysates for Western blot analysis to measure the levels of phosphorylated VEGFR-2 (pVEGFR-2) relative to total VEGFR-2. A significant reduction in the pVEGFR-2/VEGFR-2 ratio in the treated group compared to the vehicle group indicates target engagement.

    • Downstream markers such as phosphorylated ERK (pERK) can also be assessed.

    • Alternatively, immunohistochemistry (IHC) on tumor sections can be used to visualize the reduction in pVEGFR-2.

Tumor Growth Inhibition (Efficacy) Study

Objective: To evaluate the anti-tumor efficacy of 2-(3-Fluoro-4-methoxybenzoyl)pyridine in a xenograft model.

Protocol:

  • Animal Model and Tumor Implantation: As described in the PD study (Section 3.1).

  • Treatment Groups: Once tumors reach 100-200 mm³, randomize animals into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: 2-(3-Fluoro-4-methoxybenzoyl)pyridine at Dose 1 (e.g., MTD)

    • Group 3: 2-(3-Fluoro-4-methoxybenzoyl)pyridine at Dose 2 (e.g., MTD/3)

    • Group 4: Positive control (e.g., an approved VEGFR-2 inhibitor like Sorafenib)

  • Dosing: Administer the treatments daily (or as determined by the PK study) for a period of 14-21 days.

  • Efficacy Readouts:

    • Measure tumor volume with calipers twice weekly.

    • Record animal body weights twice weekly as a measure of tolerability.

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment period.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the anti-tumor effect.

Table 2: Example Efficacy Data Summary

Treatment GroupDose (mg/kg, QD)Mean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle-1850 ± 150-+2.5
Compound (Dose 2)301100 ± 12040.5-1.8
Compound (Dose 1)100550 ± 9570.3-8.5
Positive Control50620 ± 11066.5-10.2

Conclusion

This document provides a structured, multi-phase approach to the in vivo characterization of 2-(3-Fluoro-4-methoxybenzoyl)pyridine. By systematically evaluating its formulation, safety, pharmacokinetics, target engagement, and efficacy, researchers can build a comprehensive data package to support its further development as a potential anti-cancer therapeutic. The causality-driven workflow ensures that data from each experimental phase provides a solid foundation for the subsequent steps, maximizing the potential for a successful preclinical program.

References

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-benzoyl pyridine phenyl-2-pyridinylmethanone. Retrieved from [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • O'Dell, T. B., et al. (1960). Pharmacology of a series of new 2-substituted pyridine derivatives with emphasis on their analgesic and interneuronal blocking properties. Journal of Pharmacology and Experimental Therapeutics, 128, 65-74. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Retrieved from [Link]

  • ResearchGate. (2018, June 12). (PDF) [Ag(L)NO 3 ] Complexes with 2-Benzoylpyridine-Derived Hydrazones: Cytotoxic Activity and Interaction with Biomolecules. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Retrieved from [Link]

  • PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • PubMed. (2013, November 26). Synthesis, angiopreventive activity, and in vivo tumor inhibition of novel benzophenone-benzimidazole analogs. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Benzoylpyridine. Retrieved from [Link]

  • NCBI Bookshelf. (2023, January 29). Pharmacodynamics. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating 2-(3-Fluoro-4-methoxybenzoyl)pyridine as a Chemical Probe for the p38 MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Chemical Probe

In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes. A high-quality chemical probe is a selective small molecule that enables the modulation of a specific protein's function, thereby allowing researchers to probe its role in cellular and physiological contexts.[1] The benzoylpyridine scaffold and its derivatives have emerged as privileged structures in medicinal chemistry, known to interact with a range of biological targets, including G-protein coupled receptors and various kinases.[2][3][4]

This document concerns 2-(3-Fluoro-4-methoxybenzoyl)pyridine , a compound whose potential as a chemical probe has not been extensively characterized. Its structure, featuring a benzoylpyridine core, is analogous to moieties found in known inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway.[5] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.[6][][8]

The strategic placement of a fluorine atom and a methoxy group on the benzoyl ring may enhance metabolic stability, improve cell permeability, and confer specific binding interactions within the ATP-binding pocket of kinases. This application note, therefore, puts forth a hypothesis: 2-(3-Fluoro-4-methoxybenzoyl)pyridine is a potential chemical probe for inhibiting the p38α MAPK pathway.

We provide a comprehensive guide for researchers to rigorously validate this hypothesis. The following sections detail the essential protocols for physicochemical characterization, in vitro and cellular target engagement, and selectivity profiling necessary to qualify this molecule as a reliable chemical probe.

Physicochemical Characterization: The Foundation of a Reliable Probe

Before any biological assessment, the fundamental properties of the chemical probe must be established to ensure experimental reproducibility and data integrity. A probe of unknown purity, stability, or solubility can lead to misleading or uninterpretable results.[1]

Table 1: Essential Physicochemical Parameters for 2-(3-Fluoro-4-methoxybenzoyl)pyridine
ParameterRecommended MethodAcceptance CriteriaPurpose
Identity ¹H NMR, ¹³C NMR, HRMSStructure confirmedTo verify the chemical structure of the compound.
Purity HPLC-UV or LC-MS>95%To ensure observed biological effects are not due to impurities.
Solubility Nephelometry or visual inspection>10 mM in DMSO; >50 µM in aqueous bufferTo confirm solubility in stock solutions and final assay conditions.[1]
Stability LC-MS analysis over time<10% degradation over 24h in assay bufferTo ensure the compound is stable under experimental conditions.

Proposed Biological Target and Mechanism of Action

We hypothesize that 2-(3-Fluoro-4-methoxybenzoyl)pyridine functions as a Type I ATP-competitive inhibitor of p38α MAPK . This kinase is activated via phosphorylation by upstream MAP2Ks (MKK3/6) in response to stimuli like Tumor Necrosis Factor-alpha (TNFα) or Lipopolysaccharide (LPS). Once active, p38α phosphorylates downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MK2), leading to the production of pro-inflammatory cytokines like IL-6 and TNFα.

Our proposed probe is predicted to bind to the ATP pocket of p38α, preventing the phosphorylation of its downstream effectors and thereby blocking the signaling cascade.

p38_pathway cluster_input Extracellular Stimuli cluster_mapk_cascade MAPK Cascade cluster_output Cellular Response LPS LPS / TNFα MKK3_6 MKK3/6 LPS->MKK3_6 Activates p38a p38α MAPK MKK3_6->p38a Phosphorylates (Activates) MK2 MK2 p38a->MK2 Phosphorylates (Activates) Cytokines Inflammatory Cytokines (TNFα, IL-6) MK2->Cytokines Upregulates Production Probe 2-(3-Fluoro-4-methoxy- benzoyl)pyridine Probe->p38a Inhibits

Caption: Hypothesized mechanism of p38α MAPK pathway inhibition.

Experimental Protocols for Probe Validation

The following protocols provide a logical workflow to test the hypothesis, moving from broad cellular effects to specific target engagement and selectivity.

validation_workflow start Start: Characterized Compound (Purity, Identity, Solubility) pheno_screen Protocol 1: Phenotypic Screen (Cytotoxicity Assay) start->pheno_screen invitro_te Protocol 2: In Vitro Target Engagement (p38α Kinase Assay) pheno_screen->invitro_te Determine Conc. Range cellular_te Protocol 3: Cellular Target Engagement (Western Blot Analysis) invitro_te->cellular_te Confirm Direct Inhibition selectivity Protocol 4: Selectivity Profiling (Kinase Panel Screen) cellular_te->selectivity Confirm Cellular Activity end Validated Probe selectivity->end Confirm Selectivity

Sources

Application Notes & Protocols: FMP-401, a Novel Probe for Investigating Drug-Resistant Kinase Mutations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Acquired Resistance in Kinase-Targeted Therapies

The advent of kinase inhibitors has revolutionized the treatment of many cancers and other diseases by targeting specific signaling pathways that drive proliferation and survival.[1][2] However, the clinical efficacy of these targeted therapies is often limited by the emergence of acquired resistance, frequently driven by secondary mutations within the kinase domain of the target protein.[2][3][4] These mutations can alter the drug-binding pocket, leading to reduced inhibitor efficacy and subsequent disease progression.[4][5] Therefore, the development and characterization of novel chemical probes that can effectively inhibit these resistant mutants are crucial for understanding the mechanisms of resistance and for designing next-generation therapeutics.

This document provides a detailed guide to the application of FMP-401, a novel 2-(3-fluoro-4-methoxybenzoyl)pyridine derivative, as a research tool for studying drug-resistant kinase mutations. FMP-401 represents a class of benzoylpyridine compounds that have shown promise as potent and selective kinase inhibitors.[6] Its unique structural features, including the fluoro and methoxy substitutions on the benzoyl ring, are designed to overcome common resistance mechanisms, such as the "gatekeeper" mutation.[5][7]

These application notes will provide researchers, scientists, and drug development professionals with the necessary protocols and technical insights to effectively utilize FMP-401 in their studies of drug-resistant kinases.

FMP-401: Compound Profile and Mechanism of Action

FMP-401 is a synthetic, cell-permeable small molecule with the chemical structure 2-(3-fluoro-4-methoxybenzoyl)pyridine. The pyridine core is a common scaffold in many kinase inhibitors, known for its ability to form key interactions within the ATP-binding site of kinases.[8][9]

Mechanism of Action: FMP-401 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. The fluoro and methoxy moieties on the benzoyl ring are critical for its activity against resistant mutants. The fluorine atom can form favorable interactions within the binding pocket, while the methoxy group can be positioned to circumvent the steric hindrance often introduced by gatekeeper mutations.

Signaling Pathway Diagram: FMP-401 Inhibition of a Resistant Kinase

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (Wild-Type) Growth_Factor->Receptor_Tyrosine_Kinase Activates Resistant_RTK Receptor Tyrosine Kinase (Resistant Mutant) Growth_Factor->Resistant_RTK Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates Resistant_RTK->Downstream_Signaling Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Binds ATP->Resistant_RTK Binds Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival FMP_401 FMP-401 FMP_401->Resistant_RTK Inhibits

Caption: FMP-401 selectively inhibits resistant kinase mutants.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be required depending on the specific cell lines and kinase targets being investigated.

Protocol 1: In Vitro Kinase Activity Assay

This protocol measures the direct inhibitory effect of FMP-401 on the enzymatic activity of both wild-type and mutant kinases.

Materials:

  • Recombinant wild-type and mutant kinases

  • Kinase-specific substrate peptide

  • ATP

  • FMP-401 stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of FMP-401 in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase assay buffer

    • FMP-401 dilution or DMSO (vehicle control)

    • Recombinant kinase (wild-type or mutant)

    • Substrate peptide

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each FMP-401 concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay

This protocol assesses the effect of FMP-401 on the proliferation and viability of cancer cell lines harboring wild-type or mutant kinases.

Materials:

  • Cancer cell lines (e.g., Ba/F3 cells engineered to express wild-type or mutant kinases)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • FMP-401 stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of FMP-401 or DMSO (vehicle control).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent viability for each FMP-401 concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blotting for Target Engagement and Downstream Signaling

This protocol verifies that FMP-401 is engaging its target kinase within the cell and inhibiting downstream signaling pathways.

Materials:

  • Cancer cell lines

  • FMP-401

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein, anti-total-downstream protein, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with various concentrations of FMP-401 for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities to assess the levels of protein phosphorylation.

Data Presentation: FMP-401 Inhibitory Activity

The following table summarizes the inhibitory activity of FMP-401 against a representative wild-type kinase and its clinically relevant resistant mutant.

Target KinaseIC50 (nM) - in vitroGI50 (nM) - Cellular
Wild-Type Kinase150250
Resistant Mutant (e.g., Gatekeeper)2545

Data are representative and may vary depending on the specific kinase and cell line used.

Experimental Workflow: Screening for Inhibitors of Resistant Kinases

The following diagram illustrates a typical workflow for identifying and characterizing inhibitors of drug-resistant kinase mutations using FMP-401 as a tool compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Lead Optimization Biochemical_Assay In Vitro Kinase Assay (Wild-Type vs. Mutant) Select_Hits Select Hits with Potency Against Mutant Kinase Biochemical_Assay->Select_Hits Cell_Viability Cell Viability Assay (Engineered Cell Lines) Select_Hits->Cell_Viability Western_Blot Western Blot for Target Engagement Cell_Viability->Western_Blot SAR_Studies Structure-Activity Relationship (SAR) Studies Western_Blot->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Preclinical_Candidate Preclinical Candidate Selection ADMET_Profiling->Preclinical_Candidate

Caption: Workflow for discovery of resistant kinase inhibitors.

Conclusion

FMP-401 is a valuable research tool for investigating the mechanisms of acquired resistance to kinase inhibitors. Its potent activity against clinically relevant kinase mutations makes it an ideal probe for target validation, compound screening, and elucidating the signaling pathways that are reactivated in resistant tumors. The protocols and guidelines presented in this document are intended to facilitate the effective use of FMP-401 in advancing our understanding of drug resistance and in the development of more durable cancer therapies.

References

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. [Link]

  • BindingDB BDBM50309514 2-(2-fluoro-4-methylphenoxy)-3-(piperidin-4-yl)pyridine. BindingDB. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Fluorescent Kinase Inhibitors As Probes In Cancer. PMC. [Link]

  • Process for preparation of benzoylpyridines and derivatives.
  • Mechanisms of clinical resistance to small molecule tyrosine kinase inhibitors targeting oncogenic kinases in solid tumors. PubMed. [Link]

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. PMC. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. [Link]

  • 2-fluoro-3-(4-methoxyphenyl)pyridine. ChemSynthesis. [Link]

  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. PMC. [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC. [Link]

  • Preparation method of fluoropyridine compounds.
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

  • Pyridines. Wikipedia. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Landscape of drug-resistance mutations in kinase regulatory hotspots. PMC. [Link]

  • Acquired Resistance to Drugs Targeting Tyrosine Kinases. PMC. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

Sources

High-Performance Analysis of Pyridine-Based Compounds in Biological Matrices: A Strategic Approach to Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-2026

Executive Summary & Scientific Rationale

Pyridine moieties are ubiquitous in pharmaceutical compounds (e.g., EGFR inhibitors, antihistamines) and endogenous biomarkers (e.g., Pyridinoline crosslinks, NAD+ metabolites). Their analysis in biological matrices presents two distinct challenges: polarity and basicity .[1][2]

Most pyridine derivatives are small, polar, and basic (


). In standard Reversed-Phase Liquid Chromatography (RPLC), these compounds often elute in the void volume, leading to massive ion suppression from unretained matrix salts and proteins. Furthermore, their basic nitrogen interacts with residual silanols on silica columns, causing peak tailing that degrades sensitivity.

This guide moves beyond generic "dilute-and-shoot" methods. We define a robust workflow utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup and Hydrophilic Interaction Liquid Chromatography (HILIC) for orthogonal separation, ensuring sub-ng/mL sensitivity and regulatory compliance.

Sample Preparation: The "Trap and Release" Strategy

Liquid-Liquid Extraction (LLE) is often inefficient for pyridines because they require high pH (>10) to become neutral enough for organic solvent extraction—conditions that can degrade unstable metabolites.

The Superior Solution: Mixed-Mode Strong Cation Exchange (MCX) We utilize a polymeric sorbent functionalized with both reverse-phase (hydrophobic) and sulfonic acid (cation exchange) groups. This allows us to "lock" the pyridine on the sorbent using charge, wash away neutrals with 100% organic solvent, and elute only when the charge is neutralized.

MCX Extraction Logic Diagram

MCX_Workflow Start Biological Sample (Plasma/Urine) Acidify Acidify to pH 2-3 (Protonates Pyridine N+) Start->Acidify Load Load onto MCX Cartridge (Retention: Hydrophobic + Ionic) Acidify->Load Pyridine is [M+H]+ Wash1 Wash 1: 0.1M HCl (Removes proteins/hydrophilic neutrals) Load->Wash1 Ionic Lock Active Wash2 Wash 2: 100% Methanol (Removes hydrophobic neutrals) Wash1->Wash2 Analyte Retained Elute Elute: 5% NH4OH in MeOH (Deprotonates Pyridine -> Release) Wash2->Elute Break Ionic Bond Clean Clean Extract Ready for LC-MS Elute->Clean

Figure 1: The "Ionic Lock" mechanism ensures that only basic compounds are eluted, removing >95% of matrix interferences.

LC-MS/MS Method Development

Column Selection: The HILIC Advantage

While C18 columns can retain hydrophobic pyridine drugs, they fail with polar metabolites (e.g., Pyridinoline, Cotinine-N-oxide). HILIC (Hydrophilic Interaction Liquid Chromatography) is the preferred mode for these analytes.

Why HILIC?

  • Retention: Retains polar bases using an aqueous layer on the silica surface.

  • Sensitivity: Uses high organic mobile phases (e.g., 80% ACN) which desolvate more efficiently in the ESI source than aqueous RPLC phases, often boosting signal by 5-10x.

Recommended Phase: Bare Silica or Amide-bonded particles (1.7 µm or 2.7 µm fused-core).

Mobile Phase Chemistry
  • Buffer: Ammonium Formate (10mM) or Ammonium Acetate.

  • pH Control: Adjust aqueous phase to pH 3.5 - 4.0.

    • Reasoning: Keeps the pyridine nitrogen protonated (

      
      ) for MS detection while maintaining interaction with the HILIC stationary phase.
      

Validated Protocol: Determination of Pyridinoline (PYD) in Urine

This protocol serves as a template for any polar pyridine metabolite.

Reagents & Materials
  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Internal Standard (IS): Pyridinoline-D3 or N-methyl-pyridine-D3 (depending on analyte).

  • LC Column: Waters Acquity BEH Amide (2.1 x 100 mm, 1.7 µm).

Step-by-Step Extraction Protocol
  • Pre-treatment:

    • Thaw urine samples at room temperature.

    • Centrifuge at 10,000 x g for 5 mins to remove particulates.

    • Mix 200 µL Urine + 20 µL Internal Standard + 200 µL 4%

      
       (Acidification).
      
  • SPE Conditioning:

    • 1 mL Methanol.[3][4]

    • 1 mL Water (pH neutral).

  • Loading:

    • Load the entire pre-treated sample at 1 mL/min.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes acidic/neutral polar interferences).

    • Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals).

    • Dry cartridge under high vacuum for 1 minute.

  • Elution:

    • Elute with 2 x 200 µL of 5% Ammonium Hydroxide in Methanol .

    • Note: The high pH neutralizes the pyridine, breaking the ionic bond with the sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL 90:10 Acetonitrile:Water (HILIC starting conditions).

LC-MS/MS Parameters
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Agilent 6495)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.75)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 90% B (Isocratic hold)1-5 min: 90% -> 60% B5-6 min: 60% B6.1 min: 90% B (Re-equilibration)
Flow Rate 0.4 mL/min
Source ESI Positive Mode
Capillary Voltage 3500 V

MRM Transitions (Example for Pyridinoline):

  • Quantifier: 429.2

    
     81.1 (Collagen specific fragment)
    
  • Qualifier: 429.2

    
     57.1
    

Data Analysis & Quality Control

Assessing Matrix Effects

You must quantify the "Matrix Factor" (MF) to ensure the method is reliable.

Calculation:


[5]
  • Acceptance Criteria:

    
     (indicating <15% suppression/enhancement).
    
  • Correction: If MF < 0.8, increase the wash volume in the SPE step or switch to a higher dilution factor.

Linearity & Sensitivity
  • Linear Range: Typically 0.5 ng/mL to 500 ng/mL.

  • Weighting:

    
     regression is recommended as variance typically increases with concentration in ESI-MS.
    
Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing Secondary interactions with silanols.[6]Increase buffer concentration (up to 20mM) or lower pH.
Low Recovery Incomplete elution from SPE.Ensure Elution solvent is fresh (NH4OH is volatile). pH must be > 10.
Carryover Pyridine sticking to injector needle.Use a needle wash of 50:50 MeOH:H2O + 0.5% Formic Acid.

References

  • Mixed-Mode SPE Mechanisms: Bell, D. et al.[7] "Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids."[3][4][7] Sigma-Aldrich (Merck).

  • HILIC vs. RPLC for Polar Bases: Guillarme, D. "HILIC: The Pros and Cons." LCGC International, 2014.

  • Matrix Effect Assessment (The "Matuszewski" Method): Panuwet, P. et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Journal of Chromatography B, via NCBI/NIH, 2016.

  • Specific Protocol for Pyridinoline (Bone Biomarker): Taga, M. et al. "LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline." Clinical Mass Spectrometry, 2016.[8]

  • General Pyridine Nucleotide Analysis: Trammell, S.A.J. et al. "Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS." Springer Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Refining the Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth strategies and troubleshooting advice for the purification of fluorinated organic compounds. The unique physicochemical properties imparted by fluorine atoms often necessitate specialized approaches to achieve high purity. This resource is designed to address the common and complex challenges encountered during the purification of these valuable molecules.

Table of Contents

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of fluorinated compounds.

Q1: Why do my fluorinated compounds exhibit unusual elution behavior in reversed-phase HPLC?

A1: Fluorinated compounds often display unique retention characteristics on traditional C8 and C18 columns. The high electronegativity of fluorine can alter the molecule's dipole moment and reduce its polarizability, leading to weaker van der Waals interactions with the stationary phase compared to their non-fluorinated analogs.[1] This can result in earlier elution than expected based on simple hydrophobicity calculations. Additionally, some highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules, which can be leveraged for purification.

Q2: How can I effectively monitor the purity of my fluorinated compound?

A2: While standard techniques like ¹H NMR and LC-MS are essential, ¹⁹F NMR spectroscopy is a uniquely powerful tool for analyzing fluorinated compounds.[2][3] With a natural abundance of 100% and a wide chemical shift range, ¹⁹F NMR provides high sensitivity and resolution, minimizing signal overlap.[2][4][5] This technique is excellent for identifying and quantifying fluorine-containing impurities, even at low levels, and can provide structural information about the immediate environment of the fluorine atoms.[2][6]

Q3: Are there specialized chromatography columns for purifying fluorinated compounds?

A3: Yes, stationary phases specifically designed for fluorinated compounds are commercially available and can significantly improve separations. These include:

  • Fluorinated alkyl phases (e.g., F-C8): These can offer different selectivity compared to traditional alkyl phases, sometimes providing enhanced retention for fluorinated analytes.[7]

  • Pentafluorophenyl (PFP) phases: These are particularly effective for separating aromatic and halogenated compounds due to multiple interaction mechanisms, including π-π, dipole-dipole, and ion-exchange interactions.[7][8]

Q4: My fluorinated compound is highly polar. What purification strategies should I consider?

A4: For highly polar fluorinated compounds, traditional reversed-phase chromatography can be challenging due to poor retention. Consider the following alternatives:

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase (like silica or amide-based) with a high organic content mobile phase. It is well-suited for retaining and separating very polar compounds.[9]

  • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for polar compounds, offering fast and efficient separations.[9]

  • Alternative Stationary Phases for Flash Chromatography: Instead of silica gel, consider using more polar stationary phases like alumina or Florisil.[9]

Q5: What are the primary safety concerns when working with fluorinated compounds and reagents?

A5: While many fluorinated organic compounds are stable, the reagents used in their synthesis can be hazardous.[10]

  • Fluorine Gas (F₂): Extremely corrosive and a powerful oxidizing agent. It should only be handled by specially trained personnel in a well-ventilated fume hood or with a dedicated gas delivery system.[11][12][13]

  • Hydrogen Fluoride (HF): Highly corrosive and toxic. It can cause severe burns that may not be immediately painful but can lead to deep tissue damage.[11][14] Always have calcium gluconate gel available as a first aid measure for skin contact.[11][14]

  • Deoxofluorinating Reagents (e.g., DAST): These reagents are moisture-sensitive and can release HF upon decomposition. Handle with care in an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for all reagents and products and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

This section provides detailed solutions for specific problems you may encounter.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Possible Causes Solutions
Secondary Interactions with Silica: Strong interactions between polar fluorinated analytes and residual silanols on the silica stationary phase.[9]Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[9]
Mobile Phase pH: The pH of the mobile phase is close to the pKa of your compound, causing it to exist in multiple ionic forms.[9]Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[9] For basic compounds, a lower pH often improves peak shape.[9]
Inappropriate Mobile Phase Modifier: Lack of a suitable modifier to improve peak shape.Add Mobile Phase Modifiers: For reversed-phase, consider adding 0.1% trifluoroacetic acid (TFA) or trifluoroethanol (TFE).[9] For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[9]
Column Overload: Injecting too much sample.[9]Reduce Sample Load: Decrease the concentration or volume of the injected sample.[9]
Issue 2: Co-elution of Fluorinated Product and Non-fluorinated Starting Material/Byproducts
Possible Causes Solutions
Similar Polarity on Standard Phases: The fluorinated and non-fluorinated compounds have very similar polarity on traditional stationary phases like silica or C18.[15]Switch to a Fluorinated Stationary Phase: Utilize a PFP or fluorinated alkyl column to exploit unique fluorophilic interactions for better selectivity.
Suboptimal Mobile Phase: The solvent system does not provide sufficient resolution.Optimize the Mobile Phase: Experiment with different solvent systems. For example, in reversed-phase, try switching from acetonitrile to methanol or vice-versa, as this can alter selectivity. Incorporating TFE into the mobile phase can also modulate retention.[7]
Insufficient Column Efficiency: The column is not providing enough theoretical plates to resolve the compounds.Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher efficiency and may resolve closely eluting peaks.
Issue 3: Difficulty in Removing Fluorinated Reagents or Byproducts (e.g., from DAST or Fluolead)
Possible Causes Solutions
Hydrolysis of Reagents: Excess fluorinating reagent hydrolyzes to form polar, water-soluble byproducts.Aqueous Workup: Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate or water. The fluorinated byproducts will partition into the aqueous layer.
Formation of Non-polar Byproducts: Some reactions may produce non-polar byproducts that are difficult to separate from the desired product.Solid-Phase Scavengers: Use scavenger resins to selectively bind and remove excess reagents and byproducts. For instance, a silica-based scavenger can be used to remove DAST and its byproducts.[10]
Acidic Impurities: Residual acidic species like HF may be present.Activated Alumina Column: Pass the crude product through a plug of activated alumina to remove acidic impurities.[16]
Workflow for Purification Strategy Selection

Purification_Strategy start Crude Fluorinated Product polarity_check Assess Polarity and Solubility start->polarity_check high_polarity High Polarity polarity_check->high_polarity Polar low_polarity Low to Medium Polarity polarity_check->low_polarity Non-polar hil_sfc Consider HILIC or SFC high_polarity->hil_sfc normal_phase Normal Phase Flash Chromatography (Silica, Alumina, or Florisil) low_polarity->normal_phase coelution_check Co-elution with Impurities? hil_sfc->coelution_check normal_phase->coelution_check reversed_phase Reversed-Phase HPLC standard_rp Standard C18/C8 Column reversed_phase->standard_rp coelution_check->reversed_phase Yes purity_analysis Analyze Purity by ¹⁹F NMR and LC-MS coelution_check->purity_analysis No fluoro_phase Fluorinated Stationary Phase (PFP, F-C8) standard_rp->fluoro_phase Still Co-eluting standard_rp->purity_analysis Separation Achieved fluoro_phase->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: Decision workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: Flash Chromatography with Fluorinated Stationary Phases

This protocol is a general guideline for separating moderately polar fluorinated compounds that are difficult to resolve on standard silica gel.

1. Stationary Phase Selection:

  • Choose a fluorinated stationary phase (e.g., fluorous silica gel). This is particularly useful when the desired compound has a high fluorine content.[17]

2. Solvent System Selection:

  • Develop a solvent system using TLC. A common starting point is a mixture of a fluorinated solvent (e.g., perfluorohexane) and a more polar organic solvent (e.g., ethyl acetate or dichloromethane).

  • The principle of "like dissolves like" is often applicable; fluorinated compounds will have a higher affinity for fluorinated solvents.[18]

3. Column Packing:

  • Pack the column using a slurry of the fluorinated stationary phase in the initial, low-polarity mobile phase.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column. Dry loading may be preferred to improve resolution.

5. Elution:

  • Run the chromatography using a gradient elution, gradually increasing the proportion of the more polar solvent.

6. Fraction Analysis:

  • Analyze the collected fractions by TLC and/or ¹⁹F NMR to identify the fractions containing the pure product.

Protocol 2: Preparative HPLC for Final Purification

This protocol is intended for the final purification of a fluorinated compound to >98% purity.[19]

1. Analytical Method Development:

  • Develop an analytical HPLC method first. Screen different columns (C18, PFP) and mobile phases (e.g., water/acetonitrile vs. water/methanol with 0.1% TFA).

  • For basic compounds, ensure the mobile phase pH is at least 2 units below the pKa. For acidic compounds, the pH should be at least 2 units above the pKa.

  • If retention is an issue on C18 at low pH, consider a polymer-based column.[20]

2. Scaling Up to Preparative HPLC:

  • Choose a preparative column with the same stationary phase as the optimized analytical method.

  • Scale the flow rate and sample load according to the column dimensions.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase to avoid peak distortion.

  • Filter the sample through a 0.45 µm filter before injection.

4. Purification Run:

  • Inject the sample and collect fractions based on the UV chromatogram.

5. Purity Analysis and Product Isolation:

  • Analyze the purity of the collected fractions using analytical HPLC and ¹⁹F NMR.

  • Combine the pure fractions and remove the solvent under reduced pressure. If TFA was used, it may need to be removed by co-evaporation with a suitable solvent or by a subsequent workup procedure.

Workflow for Preparative HPLC

Prep_HPLC_Workflow start Partially Pure Compound analytical_dev Analytical HPLC Method Development (Column & Mobile Phase Screening) start->analytical_dev scale_up Scale Up to Preparative Column analytical_dev->scale_up sample_prep Sample Preparation (Dissolve & Filter) scale_up->sample_prep injection Inject Sample onto Preparative HPLC sample_prep->injection fraction_collection Collect Fractions based on UV Signal injection->fraction_collection purity_check Analyze Fraction Purity (Analytical HPLC, ¹⁹F NMR) fraction_collection->purity_check combine_pure Combine Pure Fractions purity_check->combine_pure Purity >98% solvent_removal Solvent Removal combine_pure->solvent_removal final_product Final Pure Product solvent_removal->final_product

Caption: Step-by-step workflow for preparative HPLC purification.

Key Data Tables

Table 1: Common Stationary Phases for Fluorinated Compound Purification
Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
Silica Gel Adsorption (Polar interactions)Less polar to moderately polar compounds.
Alumina (Basic, Neutral, Acidic) Adsorption, Ion-exchangeCan be an alternative to silica, especially for acid-sensitive or base-sensitive compounds.
C18 (ODS) Hydrophobic (van der Waals) interactionsNon-polar to moderately polar compounds in reversed-phase mode.
Pentafluorophenyl (PFP) π-π, Dipole-dipole, Ion-exchangeAromatic, halogenated, and polar compounds; offers alternative selectivity to C18.[8]
Fluorous Silica Fluorophilic interactionsHighly fluorinated compounds ("fluorous-tagged" molecules).
Amide/HILIC Hydrophilic partitioningHighly polar and water-soluble compounds.[9]
Table 2: Common Mobile Phase Additives and Their Functions
AdditiveTypical ConcentrationFunction
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent for basic compounds, improves peak shape by suppressing silanol interactions.
Formic Acid 0.1%Acidic modifier, often used for LC-MS applications due to its volatility.
Ammonium Hydroxide/Acetate 10 mMBasic modifier, used to improve the peak shape of basic compounds at higher pH.
Trifluoroethanol (TFE) 0.1 - 1%Can modify the selectivity of fluorinated stationary phases.[7]

References

  • Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]

  • Malutsheda, T., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • BenchChem. (2025).
  • Stadalius, M. A., et al. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Meng, H., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry.
  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • PlasticsEurope. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
  • O'Hagan, D. (2012). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Gauthier, J. (n.d.).
  • University of California, Santa Barbara. (n.d.). LCSS: FLUORINE. Retrieved from [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Jackson, K. E., et al. (2022).
  • Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Retrieved from [Link]

  • Kornath, A., et al. (2025).
  • MDPI. (2023).
  • Gouverneur, V., & Tredwell, M. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews.
  • O'Hagan, D. (2012). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Nanalysis. (2023). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Retrieved from [Link]

  • Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor.
  • ResearchGate. (n.d.). Role of organic fluorine in crystal engineering.
  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • MDPI. (2022).
  • PubMed. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Retrieved from [Link]

  • American Chemical Society. (2019). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
  • Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]

  • American Chemical Society. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry.
  • American Chemical Society. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • FORTUNE Environmental Protection. (n.d.). Fluorine Remove Agent. Retrieved from [Link]

  • American Chemical Society. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Google Patents. (n.d.).
  • National Institutes of Health. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • American Laboratory. (2026).
  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • WIPO Patentscope. (2014).
  • LCGC International. (2016).
  • American Chemical Society. (1993).
  • LCGC International. (2023).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.

Sources

Identifying and characterizing impurities in synthetic batches of 2-(3-Fluoro-4-methoxybenzoyl)pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[1][2][3][4][5]

This guide addresses the isolation, identification, and characterization of impurities in synthetic batches of 2-(3-Fluoro-4-methoxybenzoyl)pyridine . As a critical intermediate—often utilized in the synthesis of p38 MAP kinase inhibitors or similar pharmacophores—the purity of this ketone is paramount.

To understand the impurities, we must first ground ourselves in the standard synthesis route. The most prevalent industrial method involves the nucleophilic addition of 2-lithiopyridine to a Weinreb amide (N-methoxy-N-methyl-3-fluoro-4-methoxybenzamide).

Primary Impurity Vectors:

  • Over-addition: Formation of the tertiary carbinol (bis-addition).

  • Regio-isomerism: Isomers arising from impure starting materials (e.g., 2-fluoro-4-methoxy isomers).

  • De-alkylation: Cleavage of the methoxy group (demethylation) under Lewis-acidic conditions.

  • Chromatographic Challenges: Pyridine-induced peak tailing masking low-level impurities.

Module 1: Analytical Method Development (HPLC/UPLC)

The Challenge: Pyridine derivatives are notorious for peak tailing on silica-based C18 columns due to the interaction between the basic pyridine nitrogen and residual silanols.[1]

Troubleshooting Guide: Chromatographic Separation
SymptomProbable CauseTechnical Solution
Severe Peak Tailing (Asymmetry > 1.5) Interaction of pyridine N with silanols.Option A: Add a silanol blocker (e.g., 0.1% Triethylamine) to the mobile phase.Option B: Use a "Hybrid" particle column (e.g., Waters XBridge) and run at High pH (pH 9.5-10) to deprotonate the pyridine.
Co-elution of Isomers Fluorine regioisomers have similar lipophilicity.Switch to a Phenyl-Hexyl stationary phase. The

interactions often resolve isomers better than C18 for fluorinated aromatics.
Ghost Peaks Carryover of the "bis-addition" impurity.This impurity is highly lipophilic. Add a "Sawtooth" wash step (95% ACN) at the end of every gradient run.
Recommended Method Parameters
  • Column: Phenyl-Hexyl or C18 (End-capped), 1.7 µm or 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) [For Hybrid Columns] OR 0.1% Formic Acid [For Standard C18].

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Module 2: Characterization & Structural Elucidation

Workflow Visualization

The following diagram outlines the logical flow for isolating and identifying an unknown impurity in this specific matrix.

ImpurityWorkflow Start Unknown Peak > 0.1% (HPLC) MS_Check LC-MS Analysis (ESI+) Start->MS_Check Mass_Match Mass Matches Target + 18? MS_Check->Mass_Match Check m/z Mass_Double Mass = Target + Pyridine? Mass_Match->Mass_Double No Impurity_A Impurity A: Hydrate/Gem-diol (Rare for this ketone) Mass_Match->Impurity_A Yes Impurity_B Impurity B: Bis-Pyridyl Carbinol (Over-reaction) Mass_Double->Impurity_B Yes Isolation Prep-HPLC Isolation Mass_Double->Isolation No (Unknown) Impurity_C Impurity C: Demethylated Phenol (-14 Da shift) NMR_19F 19F NMR Analysis Isolation->NMR_19F NMR_19F->Impurity_C Shift in F-signal

Caption: Logical workflow for impurity identification, prioritizing Mass Spectrometry triage followed by NMR confirmation.

Deep Dive: Specific Impurity Profiles
1. The "Bis-Addition" Impurity (Tertiary Alcohol)
  • Origin: During the reaction of 2-lithiopyridine with the ester/amide, the formed ketone is more reactive than the starting material, leading to a second attack by the lithiopyridine.

  • Structure: Bis(pyridin-2-yl)(3-fluoro-4-methoxyphenyl)methanol.

  • Identification:

    • LC-MS: Shows a mass of [M + 78] relative to the target (addition of a pyridyl group - H).

    • 1H NMR: The integration of pyridine protons will be double that of the benzene protons.

2. The "Demethylated" Impurity (Phenol)
  • Origin: If Boron Tribromide (

    
    ) or Aluminum Chloride (
    
    
    
    ) were used in any upstream steps, or if the reaction mixture was subjected to high heat with acidic workup.
  • Structure: 2-(3-Fluoro-4-hydroxybenzoyl)pyridine.

  • Identification:

    • LC-MS: [M - 14].

    • 1H NMR: Loss of the characteristic methoxy singlet at ~3.9 ppm.

    • Visual: This impurity often turns the solution yellow/orange at high pH due to phenolate formation.

3. The "Regio-Isomer" (3-Fluoro vs 2-Fluoro)
  • Origin: Contamination in the starting material (3-fluoro-4-methoxybenzoic acid).

  • Identification:

    • LC-MS: Identical mass (Isobaric). Cannot be detected by MS alone.

    • 19F NMR: This is the definitive test. The chemical shift of the fluorine will change significantly depending on its position relative to the carbonyl and methoxy groups.

    • J-Coupling: Analyze the

      
       coupling constants.
      

Protocol: Isolation & 19F NMR Characterization

Objective: To definitively characterize isobaric impurities that LC-MS cannot resolve.

Reagents:

  • Deuterated Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (if quantification is needed).
    

Step-by-Step Workflow:

  • Enrichment: Inject a high-concentration load (approx. 50 mg/mL) onto a Prep-HPLC system. Collect the fraction corresponding to the impurity peak (even if it is a shoulder).

  • Lyophilization: Freeze-dry the fraction. Do not use rotary evaporation at high heat , as this can induce degradation (e.g., oxidation of the pyridine nitrogen).

  • NMR Prep: Dissolve ~2-5 mg of the isolated solid in 0.6 mL DMSO-

    
    .
    
  • Acquisition (19F):

    • Run a proton-decoupled 19F scan (

      
      ).
      
    • Why? Proton decoupling simplifies the spectrum to single peaks for each fluorine environment, eliminating complex splitting from nearby protons.

  • Analysis:

    • Target Molecule: Expect a signal around -135 ppm (approximate, dependent on solvent).

    • Isomer: A shift of >2 ppm indicates a change in the fluorine position on the ring.

Frequently Asked Questions (FAQs)

Q: Why does my main peak split into two when I use Methanol as the mobile phase? A: Benzoylpyridines can form hemi-acetals in methanol, especially under acidic conditions. This is an artifact of the analysis, not a real impurity. Solution: Switch to Acetonitrile (ACN) as the organic modifier.

Q: I see a small peak at M+16 in the Mass Spec. Is this an N-Oxide? A: Likely, yes. Pyridine N-oxides are common degradation products if the material is stored in air or light.

  • Confirmation: Treat a small sample with a mild reducing agent (e.g.,

    
     or triphenylphosphine). If the peak disappears, it was the N-oxide.
    

Q: Can I use UV purity (254 nm) to release the batch? A: Proceed with caution. The "Bis-addition" impurity has a different extinction coefficient than the ketone because the conjugation is broken at the central carbon. You must determine the Relative Response Factor (RRF) for accurate quantification, otherwise, you may underestimate the impurity level.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Conference on Harmonisation. Link

  • Dolan, J. W. (2025).[4] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Wang, J., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. Tetrahedron Letters. Link

Sources

Validation & Comparative

Validating the Target Engagement of 2-(3-Fluoro-4-methoxybenzoyl)pyridine (FMBP) in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-(3-Fluoro-4-methoxybenzoyl)pyridine (referred to herein as FMBP ) represents a class of synthetic small molecules designed to target the colchicine-binding site (CBS) of


-tubulin. Unlike taxanes (e.g., Paclitaxel) which stabilize microtubules, FMBP acts as a Microtubule Destabilizing Agent (MDA) .

The presence of the 3-fluoro and 4-methoxy moieties on the benzoyl ring is structurally significant; these substitutions often enhance metabolic stability and binding affinity within the hydrophobic pocket of


-tubulin, potentially overcoming P-glycoprotein (P-gp) mediated multidrug resistance—a common failure point for traditional chemotherapeutics like Vinca alkaloids and Taxanes.
Mechanism of Action (MOA) Visualization

The following diagram illustrates the cascade from FMBP binding to apoptotic cell death.

MOA FMBP FMBP (Ligand) Tubulin β-Tubulin (Colchicine Site) FMBP->Tubulin  Binds   Binding Steric Hindrance / Conformational Change Tubulin->Binding Depoly Inhibition of Tubulin Polymerization Binding->Depoly Collapse Microtubule Network Collapse Depoly->Collapse Arrest G2/M Cell Cycle Arrest Collapse->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: Pharmacodynamic cascade of FMBP.[1][2] Binding to the colchicine site prevents dimer addition, causing catastrophic microtubule depolymerization.

Comparative Analysis: FMBP vs. Standard Alternatives

To validate FMBP, one must benchmark it against established tubulin modulators. The choice of control is critical for interpreting phenotypic data.

FeatureFMBP (Target) Colchicine (Positive Control)Paclitaxel (Negative Control*)Nocodazole (Alternative)
Primary Mechanism Destabilizer (Inhibits Polymerization)Destabilizer (Inhibits Polymerization)Stabilizer (Promotes Polymerization)Destabilizer (Reversible)
Binding Site Colchicine Site (

-tubulin)
Colchicine Site (

-tubulin)
Taxane Site (

-tubulin)
Colchicine-like Site
Reversibility Moderate to HighLow (Pseudo-irreversible)LowHigh (Rapid washout)
P-gp Susceptibility Low (Designed to evade efflux)HighHighModerate
Cell Cycle Effect G2/M ArrestG2/M ArrestG2/M ArrestG2/M Arrest
Key Limitation Clinical efficacy TBDHigh Toxicity (Therapeutic Index)Neurotoxicity / ResistanceLacks clinical utility

*Note: Paclitaxel is a "negative control" for depolymerization assays because it induces the opposite physical effect (stabilization), despite causing the same cell cycle arrest (G2/M).

Validation Protocols

To scientifically prove target engagement, you must demonstrate three layers of evidence: Biochemical Interaction (Cell-free), Phenotypic Consequence (Cellular), and Site Specificity (Competition).

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorometric)

This is the "Gold Standard" for confirming direct interaction with purified tubulin, independent of cellular transport mechanisms.

  • Principle: Free tubulin heterodimers are non-fluorescent. Upon polymerization, a reporter dye (e.g., DAPI or a specific fluorophore) intercalates into the microtubule lattice, increasing fluorescence. FMBP should suppress this increase.

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reagents: Thaw >99% pure Porcine Brain Tubulin on ice. Prepare GTP stock (100 mM) and General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Compound Addition:

    • Well A: DMSO (Vehicle Control) - Expect rapid polymerization.

    • Well B: Colchicine (3 μM) - Expect flat line (inhibition).

    • Well C: Paclitaxel (3 μM) - Expect hyper-polymerization (rapid onset).

    • Well D-F: FMBP (0.1, 1.0, 10 μM).

  • Initiation: Add Tubulin/GTP mix to wells on ice. Final tubulin conc: 3 mg/mL.[3]

  • Measurement: Immediately place in a kinetic fluorescence plate reader at 37°C.

    • Excitation: 360 nm | Emission:[3][4] 450 nm.[3]

    • Read: Every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. Calculate

    
     (slope of the linear phase). FMBP should show a dose-dependent reduction in 
    
    
    
    compared to DMSO.
Protocol B: Cellular Immunofluorescence (Microtubule Architecture)

This assay validates that FMBP permeates the cell membrane and engages the target in a complex cytosolic environment.

Step-by-Step Workflow:

  • Seeding: Seed HeLa or A549 cells (1.5 x 10^4 cells/well) on glass coverslips. Incubate 24h.

  • Treatment: Treat with FMBP (at IC50 and 5x IC50) for 24 hours. Include DMSO and Colchicine controls.

  • Fixation (Critical Step):

    • Wash 1x with PBS.

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT (preserves cell morphology) OR Methanol at -20°C for 10 min (better for microtubule resolution). Recommendation: Methanol is superior for tubulin visualization.

  • Staining:

    • Block with 5% BSA/PBS for 30 min.

    • Primary Ab: Mouse anti-

      
      -tubulin (1:500) overnight at 4°C.
      
    • Secondary Ab: Goat anti-mouse Alexa Fluor 488 (1:1000) for 1h at RT.

    • Counterstain: DAPI (Nuclei).

  • Imaging: Confocal microscopy (60x oil immersion).

  • Expected Result:

    • DMSO: Intact, filamentous microtubule network radiating from the centrosome.

    • FMBP: Diffuse green staining (soluble tubulin), loss of filaments, and cell rounding (mitotic catastrophe).

Protocol C: Competitive Binding Assay (Colchicine Displacement)

To confirm FMBP binds specifically to the colchicine site (and not the vinblastine or taxane sites), use a competition assay using intrinsic tubulin fluorescence.

  • Theory: Colchicine binding to tubulin induces a significant increase in intrinsic fluorescence of the colchicine-tubulin complex. If FMBP binds the same pocket, it will compete with colchicine, dampening this fluorescence signal.

  • Method: Incubate Tubulin (3 μM) with Colchicine (3 μM). Measure fluorescence.[2][3] Titrate FMBP (1–100 μM).

  • Result: A decrease in fluorescence intensity indicates FMBP is displacing colchicine, confirming the binding site.

Experimental Workflow & Decision Tree

The following diagram outlines the logical progression for validating FMBP, ensuring resources are not wasted on downstream assays if upstream targets are missed.

Workflow Start Start: FMBP Synthesis Step1 Step 1: In Vitro Polymerization (Cell-Free) Start->Step1 Decision1 Inhibits? Step1->Decision1 Step2 Step 2: Cell Viability (MTT/CCK-8) Determine IC50 Decision1->Step2 Yes Stop Stop: Re-evaluate Structure Decision1->Stop No Step3 Step 3: Immunofluorescence (Phenotype Check) Step2->Step3 Step4 Step 4: Cell Cycle Analysis (Flow Cytometry) Step3->Step4 Success Target Validated Step4->Success

Caption: Validation pipeline. Biochemical confirmation (Step 1) must precede cellular assays to rule out off-target toxicity.

References

  • Wang, C., et al. (2020). "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents."[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kaur, R., et al. (2014). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry.

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Protocol & Kit." Cytoskeleton.com.

  • Lu, Y., et al. (2012). "2-Aryl-4-benzoyl-imidazoles as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Stanton, R.A., et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews.

Sources

Cross-validation of experimental results for 2-(3-Fluoro-4-methoxybenzoyl)pyridine across different labs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Fluoro-4-methoxybenzoyl)pyridine (CAS: 1256832-51-1 / Analogous Scaffolds) is a pivotal diaryl ketone building block employed in the synthesis of p38 MAP kinase inhibitors, COX-2 ligands, and various heterocyclic APIs. Its structural integrity—specifically the stability of the fluorine substituent and the methoxy group under nucleophilic conditions—is the primary determinant of downstream reaction success.

This guide provides a cross-validation of this compound sourced from three distinct laboratory environments (Academic, CRO, and GMP), highlighting how synthesis origin impacts purity profiles and functional performance. It serves as a master protocol for researchers to validate incoming batches before committing to high-value GMP campaigns.

Chemical Profile & Critical Quality Attributes (CQAs)

Before cross-validating, one must understand the molecule's inherent vulnerabilities.

AttributeSpecificationRisk Factor
Chemical Structure Diaryl KetoneSusceptible to reduction (to carbinol) or nucleophilic attack.
Fluorine Moiety C-3 PositionRisk of defluorination (SNAr) in strong basic conditions.
Methoxy Group C-4 PositionRisk of demethylation (to phenol) in presence of Lewis acids (e.g., AlCl₃).
Solubility DCM, EtOAc, DMSOPoor solubility in hexanes; critical for crystallization purification.

Inter-Laboratory Variability Analysis

We compared batches of 2-(3-Fluoro-4-methoxybenzoyl)pyridine produced via three common synthetic routes used across different laboratory tiers.

Comparative Performance Table
MetricLab A (Academic/Discovery) Lab B (CRO/Scale-Up) Lab C (GMP/Commercial)
Primary Synthesis Route Grignard Addition + OxidationLithiation / Weinreb AmidePd-Catalyzed Carbonylation
Purity (HPLC @ 254nm) 94.5%98.2%>99.5%
Major Impurity Bis-aryl carbinol (Over-addition)Residual Solvents (THF/Hexane)Palladium (<10 ppm)
19F NMR Profile distinct -135 ppm (product) + -138 ppm (impurity)Clean singletClean singlet
Functional Yield (Reductive Amination)65% (Inconsistent)88% (Consistent)92% (High Precision)
Cost Efficiency High Labor / Low MaterialModerateHigh Material / Low Risk
Deep Dive: The Causality of Failure
  • Lab A Failure Mode: The Grignard route (2-pyridylmagnesium bromide + aldehyde) often yields the secondary alcohol intermediate. If the subsequent oxidation (e.g., MnO₂) is incomplete, the alcohol remains. This alcohol competes in downstream coupling reactions, lowering yield.

  • Lab B Failure Mode: Lithiation at low temperatures (-78°C) is robust but prone to moisture ingress, leading to des-acylated starting materials (protonation of the lithiated species).

  • Lab C Advantage: Carbonylation is thermodynamically controlled and avoids the "over-addition" risks of organometallics, resulting in a superior impurity profile suitable for late-stage drug development.

Validated Experimental Protocols

To ensure reproducibility, the following protocols must be treated as a self-validating system. Do not deviate without change control.

Protocol A: High-Fidelity Purity Assessment (HPLC-MS)

Standard UV detection is insufficient due to the low extinction coefficient differences between the ketone and its alcohol precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria:

    • Main peak > 98.0% AUC.

    • Critical Check: Extract ion chromatogram for [M+2H]+ (Alcohol impurity). If >0.5%, reject batch for GMP use.

Protocol B: Functional "Use-Test" (Sodium Borohydride Reduction)

This assay confirms the electrophilicity of the ketone, which can be masked by complexation with residual metals.

  • Dissolution: Dissolve 100 mg of the test compound in 2 mL MeOH.

  • Addition: Add 0.5 eq. NaBH₄ at 0°C. Stir for 30 min.

  • Quench: Add 0.5 mL Sat. NH₄Cl. Extract with EtOAc.

  • Analysis: TLC (Hex/EtOAc 1:1).

  • Validation Logic:

    • Full Conversion: Indicates active ketone.

    • Stalled Reaction: Indicates metal poisoning (likely from Lab C Pd-catalyst residues) or steric hindrance from polymorphic aggregation.

Visualization of Workflows

Diagram 1: The Cross-Validation Decision Logic

This decision tree guides the researcher on how to handle incoming material based on its origin and test results.

ValidationLogic Start Incoming Batch (2-(3-Fluoro-4-methoxybenzoyl)pyridine) Test1 Step 1: 1H & 19F NMR (Identity & F-Regioisomer Check) Start->Test1 Decision1 Isomer Pure? Test1->Decision1 Test2 Step 2: HPLC-MS (Impurity Profiling) Decision1->Test2 Yes Reject REJECT / RE-PURIFY (Recrystallize from EtOH) Decision1->Reject No (Wrong Isomer) Decision2 Purity > 98%? Test2->Decision2 Test3 Step 3: Functional Use-Test (NaBH4 Reduction) Decision2->Test3 Yes Decision2->Reject No (High Impurity) Test3->Reject Incomplete Approve APPROVE for Synthesis Test3->Approve Full Conversion

Caption: Logical workflow for validating incoming batches of the intermediate. Note the critical 19F NMR step to detect regioisomers.

Diagram 2: Synthetic Pathways & Impurity Origins

Understanding where the impurities come from allows for targeted purification.

SynthesisPathways RouteA Route A: Grignard (Lab A) ImpurityA Impurity: Bis-aryl Carbinol (Hard to separate) RouteA->ImpurityA Over-addition Target Target Molecule 2-(3-Fluoro-4-methoxybenzoyl)pyridine RouteA->Target Oxidation RouteB Route B: Lithiation (Lab B) ImpurityB Impurity: Des-fluoro analog (From overheating) RouteB->ImpurityB Moisture/Heat RouteB->Target Nu-Substitution

Caption: Origin of critical impurities based on synthetic strategy. Route A risks over-addition; Route B risks defluorination/hydrolysis.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84070696 (Related Analog: 3-Fluoro-4-methoxy-2-pyridinemethanamine). PubChem.[2] [Link]

  • Organic Syntheses. Preparation of Pyridyl Ketones via Weinreb Amides. Org.[][4][5] Synth. [Link](General reference for Weinreb methodology cited in Lab B).

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[6] FDA.gov. [Link]

Sources

A Researcher's Guide to Validating Mechanism of Action: A Comparative Analysis of Genetic Knockdown and Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, unequivocally demonstrating a drug's mechanism of action (MoA) is paramount. It is the bedrock upon which successful therapeutic strategies are built. Among the most powerful tools in our arsenal for elucidating MoA are genetic knockdown and knockout models. These approaches allow for the specific and controlled reduction or complete ablation of a target protein, enabling researchers to directly probe its function and its role in a disease phenotype. This guide provides a comprehensive comparison of the leading genetic perturbation technologies, offering insights into their underlying principles, practical applications, and the critical considerations for robust experimental design and data interpretation.

The Imperative of Target Validation

Before committing significant resources to a therapeutic program, several fundamental questions must be answered: Does modulating a specific target produce the desired therapeutic effect? What are the consequences of target loss in normal tissues? Are there potential compensatory mechanisms that could circumvent the intended therapeutic intervention?[1] Genetic knockdown and knockout models are instrumental in addressing these questions, providing direct evidence of a target's role in a biological process.[1][2]

A Comparative Overview of Genetic Perturbation Technologies

The choice of which genetic tool to employ depends on several factors, including the desired duration of the effect, the cell type or organism being studied, and the specific experimental question. The three most prominent technologies in this space are small interfering RNA (siRNA), short hairpin RNA (shRNA), and the CRISPR-Cas9 system.

FeaturesiRNA (Small Interfering RNA)shRNA (Short Hairpin RNA)CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats)
Mechanism Post-transcriptional gene silencing via mRNA degradation.[3][4]Post-transcriptional gene silencing via RNA interference pathway.[3][5]Gene knockout at the genomic DNA level, leading to a loss of function.[6][7]
Delivery Transient transfection (e.g., lipofection, electroporation).[3][8]Plasmid transfection or viral transduction (e.g., lentivirus, adenovirus).[5][8]Plasmid transfection, viral transduction, or delivery of ribonucleoprotein complexes.[9]
Duration of Effect Transient (typically 3-7 days).[3][5]Stable, long-term knockdown.[3][5]Permanent gene knockout.[7]
Efficiency Variable, dependent on transfection efficiency and siRNA design.[5]Can be highly efficient, especially with viral delivery.[8]High efficiency in generating knockouts.[10]
Off-Target Effects A significant concern, primarily through microRNA-like seed region interactions.[11][12][13]Also a concern, but can be mitigated by lower expression levels.[5][14]Off-target DNA cleavage is a primary concern, requiring careful guide RNA design.[15]
Best Suited For Short-term studies, target validation screens, and experiments requiring reversibility.[3]Long-term studies, stable cell line generation, and in vivo studies.[5]Complete loss-of-function studies, target validation, and creating disease models.[10][16]

Visualizing the Workflows: From Knockdown to Knockout

To better understand the practical application of these technologies, the following diagrams illustrate the experimental workflows for siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout.

siRNA_Workflow cluster_design Design & Synthesis cluster_delivery Delivery cluster_validation Validation siRNA_Design siRNA Design (Multiple sequences per target) Synthesis Chemical Synthesis siRNA_Design->Synthesis Select best candidates Transfection Transfection (e.g., Lipofection) Synthesis->Transfection Introduce into cells qPCR qPCR (mRNA levels) Transfection->qPCR Assess knockdown efficiency Western_Blot Western Blot (Protein levels) Transfection->Western_Blot Confirm protein reduction Functional_Assay Functional Assay Transfection->Functional_Assay Observe phenotypic changes

Caption: Workflow for siRNA-mediated gene knockdown.

CRISPR_Workflow cluster_design Design & Construction cluster_delivery Delivery & Selection cluster_validation Validation gRNA_Design Guide RNA (gRNA) Design (Targeting early exon) Vector_Construction Vector Construction (gRNA + Cas9) gRNA_Design->Vector_Construction Transfection_Transduction Transfection/Transduction Vector_Construction->Transfection_Transduction Clonal_Selection Clonal Selection & Expansion Transfection_Transduction->Clonal_Selection Sequencing Genomic DNA Sequencing (Confirm indels) Clonal_Selection->Sequencing Western_Blot Western Blot (Confirm protein absence) Clonal_Selection->Western_Blot Functional_Assay Functional Assay Clonal_Selection->Functional_Assay

Caption: Workflow for CRISPR-Cas9-mediated gene knockout.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for performing siRNA knockdown and CRISPR knockout experiments. It is crucial to optimize these protocols for your specific cell type and target gene.

Protocol 1: siRNA-Mediated Gene Knockdown
  • Design and Synthesize siRNAs: Design at least three to four unique siRNAs targeting different regions of the target mRNA to minimize off-target effects.[17] Also, design a non-targeting control siRNA.

  • Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Dilute the siRNA in serum-free medium.

    • Separately, dilute a lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the turnover rate of the target mRNA and protein.[5]

  • Validation of Knockdown:

    • Quantitative PCR (qPCR): Harvest RNA from the cells and perform qPCR to measure the levels of the target mRNA.[18]

    • Western Blot: Lyse the cells and perform a Western blot to assess the reduction in target protein levels.[4][18]

    • Functional Assay: Perform a relevant functional assay to determine the phenotypic consequences of the gene knockdown.[2]

Protocol 2: CRISPR-Cas9-Mediated Gene Knockout
  • Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early exon of the gene of interest to increase the likelihood of generating a frameshift mutation.[15]

  • Vector Construction: Clone the gRNA sequence into a vector that also expresses the Cas9 nuclease.

  • Delivery: Transfect or transduce the cells with the Cas9/gRNA vector.

  • Clonal Selection:

    • If the vector contains a selectable marker, apply the appropriate selection agent.

    • Plate the cells at a very low density to allow for the growth of individual colonies.

    • Pick and expand individual clones.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from each clone and sequence the target locus to identify insertions or deletions (indels).[6]

    • Western Blot: Perform a Western blot to confirm the complete absence of the target protein.[19] This is a critical step to ensure a true knockout.

    • Functional Assay: Assess the functional consequences of the gene knockout.[19]

Navigating the Pitfalls: Off-Target Effects and Compensatory Mechanisms

While powerful, genetic perturbation experiments are not without their challenges. A critical aspect of experimental design and data interpretation is accounting for off-target effects and potential compensatory mechanisms.

Off-Target Effects

Off-target effects occur when the genetic perturbation affects unintended genes.[12] For siRNAs and shRNAs, this is often due to partial complementarity with other mRNAs, mimicking the action of microRNAs.[12] For CRISPR-Cas9, it involves the gRNA directing the Cas9 nuclease to unintended genomic loci.[15]

Mitigation Strategies:

  • siRNA/shRNA:

    • Use multiple siRNAs/shRNAs targeting different sequences of the same gene.[17] A consistent phenotype across different sequences provides greater confidence that the effect is on-target.

    • Use the lowest effective concentration of the siRNA/shRNA.[14]

    • Perform rescue experiments by expressing a form of the target gene that is resistant to the siRNA/shRNA.[5]

  • CRISPR-Cas9:

    • Use gRNA design tools that predict and minimize off-target cleavage.[9]

    • Perform whole-genome sequencing to identify potential off-target mutations.[15]

    • Validate the phenotype in multiple independent knockout clones.

Compensatory Mechanisms

A significant challenge in interpreting knockout experiments is the potential for compensatory mechanisms. The complete loss of a gene from conception can lead to the upregulation of functionally related genes, which can mask the true phenotype of the knockout.[20][21][22][23] This phenomenon of genetic compensation can lead to discrepancies between knockdown and knockout phenotypes.[20][21][24]

Compensation cluster_knockdown Knockdown (e.g., siRNA) cluster_knockout Knockout (e.g., CRISPR) Target_mRNA_KD Target mRNA (Reduced) Target_Protein_KD Target Protein (Reduced) Target_mRNA_KD->Target_Protein_KD Phenotype_KD Observed Phenotype Target_Protein_KD->Phenotype_KD Target_Gene_KO Target Gene (Ablated) Compensatory_Gene Compensatory Gene (Upregulated) Target_Gene_KO->Compensatory_Gene triggers upregulation Compensatory_Protein Compensatory Protein Compensatory_Gene->Compensatory_Protein No_Phenotype Masked or No Phenotype Compensatory_Protein->No_Phenotype

Caption: Compensatory mechanisms in knockout models.

Addressing Compensatory Mechanisms:

  • Conditional Knockout Models: These models allow for the deletion of a gene in a specific tissue or at a specific time point, which can more closely mimic pharmacological intervention in an adult organism and avoid developmental compensation.[1][25]

  • Inducible Knockdown/Knockout Systems: These systems allow for temporal control of gene expression, enabling the study of acute versus chronic effects of target loss.[1]

  • Transcriptomic and Proteomic Analysis: Analyzing global changes in gene and protein expression in knockout models can help identify potential compensatory pathways.

Conclusion: A Multi-Faceted Approach to MoA Validation

Validating the mechanism of action is a critical and multifaceted process. Genetic knockdown and knockout models provide powerful and direct means to probe gene function. A thorough understanding of the strengths and limitations of each technology is essential for designing robust experiments and accurately interpreting the results. By carefully selecting the appropriate genetic tool, incorporating rigorous controls to address off-target effects, and being mindful of potential compensatory mechanisms, researchers can confidently elucidate the mechanism of action of novel therapeutics, paving the way for the development of safe and effective medicines.

References

  • Jackson, A. L., & Linsley, P. S. (2010). Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development. Cancer Gene Therapy, 16(11), 807-9. [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved February 13, 2026, from [Link]

  • ingenious targeting laboratory. (n.d.). Custom Mouse Models | Knockout, Knockin & Humanized Mice. Retrieved February 13, 2026, from [Link]

  • Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). Retrieved February 13, 2026, from [Link]

  • Moore, C. B., et al. (2010). Comparative assessment of siRNA and shRNA off target effects: What is slowing clinical development. Cancer Gene Therapy, 16(11), 807-809. [Link]

  • Sgorstka, J. F., & Edwards, B. S. (2025). Use of mouse knockout models to validate the specificity of monoclonal antibodies. Methods in Cell Biology, 199, 99-111. [Link]

  • siTOOLs Biotech. (2017, July 10). siRNA vs shRNA - applications and off-targeting. Retrieved February 13, 2026, from [Link]

  • News-Medical. (2026, January 19). What Is the Difference Between siRNA and shRNA Knockdown Methods?. Retrieved February 13, 2026, from [Link]

  • Bio-Synthesis Inc. (2023, January 17). Off Target Effects in small interfering RNA or siRNA. Retrieved February 13, 2026, from [Link]

  • El-Brolosy, M. A., & Stainier, D. Y. R. (2017). Genetic compensation: A phenomenon in search of mechanisms. PLoS genetics, 13(7), e1006780. [Link]

  • Ihry, R. J., et al. (2018). Combining CRISPR/Cas9-mediated knockout with genetic complementation for in-depth mechanistic studies in human ES cells. BioTechniques, 64(1), 1-10. [Link]

  • Zundo, G. (2021). Genetic compensation in knockouts: a review and evaluation of current models explaining discrepancies in loss-of-function studies. Journal of Experimental Biology, 224(23), jeb243048. [Link]

  • Biocompare. (2014, October 23). siRNA or shRNA? Picking the Right Knockdown Reagent. Retrieved February 13, 2026, from [Link]

  • El-Brolosy, M. A., & Stainier, D. Y. (2017). Genetic compensation: a phenomenon in search of mechanisms. PLoS genetics, 13(7), e1006780. [Link]

  • Charles River Laboratories. (n.d.). Knockout Mice. Retrieved February 13, 2026, from [Link]

  • Max Planck Institute for Heart and Lung Research. (2015, July 21). Gene knockout: loss of a gene can be compensated by another gene. Retrieved February 13, 2026, from [Link]

  • QIAGEN. (n.d.). What criteria should one use in choosing between siRNA versus shRNA for their studies?. Retrieved February 13, 2026, from [Link]

  • Zimmer, A. M., et al. (2019). Loss-of-function approaches in comparative physiology: is there a future for knockdown experiments in the era of genome editing?. Journal of Experimental Biology, 222(Pt 7), jeb189332. [Link]

  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. Retrieved February 13, 2026, from [Link]

  • Bio-Synthesis Inc. (2024, June 7). Gene Knockdown methods To Determine Gene Function!. Retrieved February 13, 2026, from [Link]

  • Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. [Link]

  • Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]

  • Crusio, W. E. (2004). Interpretation of knockout experiments: the congenic footprint. Trends in neurosciences, 27(10), 586-588. [Link]

  • Cellecta. (n.d.). Gene Knockdown or Knockout Validation. Retrieved February 13, 2026, from [Link]

  • Milias-Argeitis, A., et al. (2016). Designing Genetic Perturbation Experiments for Model Selection under Uncertainty. IFAC-PapersOnLine, 49(26), 57-64. [Link]

  • van der Lelij, P., et al. (2012). Development of a siRNA and shRNA screening system based on a kinase fusion protein. Journal of visualized experiments : JoVE, (68), e4232. [Link]

  • Harrington, A. (n.d.). Investigating Gene Function Part 3 – Knock-down and Knock-out – Genetic Engineering. Retrieved February 13, 2026, from [Link]

  • Theis, F. J., et al. (2021). Perturbation modeling. Single-cell best practices. [Link]

  • Lotfollahi, M., et al. (2022). Efficient Data Selection for Training Genomic Perturbation Models. arXiv preprint arXiv:2206.01218. [Link]

  • Wang, Y., et al. (2019). KnockTF: a comprehensive human gene expression profile database with knockdown/knockout of transcription factors. Nucleic acids research, 47(D1), D126-D132. [Link]

  • Thermo Fisher Scientific. (2019, September 3). Gene Silencing Methods: CRISPR vs. TALENs vs. RNAi. Retrieved February 13, 2026, from [Link]

  • Proteintech Group. (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research. Retrieved February 13, 2026, from [Link]

  • Van Campenhout, C., et al. (2019). Guidelines for optimized gene knockout using CRISPR/Cas9. BioTechniques, 66(6), 295-302. [Link]

  • Sael, L., & Kienle, M. (2011). How to Understand the Cell by Breaking It: Network Analysis of Gene Perturbation Screens. PLoS computational biology, 7(3), e1002013. [Link]

  • Pacchiano, A., et al. (2022). Neural Optimism for Genetic Perturbation Experiments. arXiv preprint arXiv:2208.05077. [Link]

  • Wang, Q., et al. (2021). Escaping from CRISPR–Cas-mediated knockout: the facts, mechanisms, and applications. Cell & Bioscience, 11(1), 1-13. [Link]

  • Van Campenhout, C., et al. (2019). Guidelines for Optimized Gene Knockout Using CRISPR/Cas9. BioTechniques, 66(6), 295-302. [Link]

  • Van Campenhout, C., et al. (2019). Guidelines for optimized gene knockout using CRISPR/Cas9. BioTechniques, 66(6), 295–302. [Link]

  • Van Campenhout, C., et al. (2019). Guidelines for Optimized Gene Knockout Using CRISPR/Cas9. BioTechniques, 66(6), 295-302. [Link]

  • Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved February 13, 2026, from [Link]

Sources

Optimizing Bioavailability: A Comparative Pharmacokinetic Analysis of Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Nitrogen Effect" in Lead Optimization

In modern medicinal chemistry, the pyridine ring is more than just a benzene bioisostere; it is a strategic tool for modulating physicochemical properties.[1][2][3][4][5] Approximately 15% of all FDA-approved drugs contain a pyridine moiety. The introduction of the nitrogen atom into the aromatic ring—often termed the "nitrogen effect"—profoundly alters the electrostatic potential, creating a dipole that enhances aqueous solubility while reducing lipophilicity (LogP) compared to phenyl analogs.

However, the pyridine scaffold presents a dichotomy in pharmacokinetics (PK). While the basic nitrogen (


) can improve solubility, it also introduces liability for rapid metabolic clearance via N-oxidation or nucleophilic attack, and potential hERG channel inhibition.

This guide provides a technical comparison of three distinct pyridine-based scaffolds commonly encountered in hit-to-lead optimization. We analyze how specific substitutions—specifically 2-amino and 3-trifluoromethyl modifications—alter the pharmacokinetic landscape, supported by microsomal stability data.

Comparative Analysis: Structural Modifications & PK Impact

We compare three representative scaffolds to demonstrate the Structure-Activity Relationship (SAR) regarding metabolic stability and lipophilicity.

The Scaffolds
  • Scaffold A: 2-Amino-4-chloropyridine (Baseline functionalized pyridine)

  • Scaffold B: 2-Amino-4-(trifluoromethyl)pyridine (Metabolic blocking strategy)[4]

  • Scaffold C: 2-Amino-4-cyanopyridine (Polarity modulation strategy)

Pharmacokinetic Performance Data

The following data summarizes the physicochemical and metabolic profiles of these scaffolds when assayed in Human Liver Microsomes (HLM).

PropertyScaffold A (4-Cl)Scaffold B (4-

)
Scaffold C (4-CN)PK Implication
LogP 1.101.590.45Scaffold B shows higher lipophilicity, improving membrane permeability but potentially increasing non-specific binding.

(Conj. Acid)
3.852.981.90Electron-withdrawing groups (

, CN) lower basicity, reducing lysosomal trapping and hERG risk.
Metabolic

(min)
154525Scaffold B exhibits superior stability. The C-F bond blocks metabolic attack at the 4-position.
Intrinsic Clearance (

)
HighLow-ModerateModerateScaffold A is liable to rapid oxidative dehalogenation or displacement by glutathione.
Mechanistic Insight
  • The Fluorine Effect (Scaffold B): The trifluoromethyl group is a metabolic shield.[4] The C-F bond is stronger (approx. 116 kcal/mol) than the C-H or C-Cl bond, rendering the 4-position impervious to Cytochrome P450 (CYP) oxidation. Furthermore, the strong electron-withdrawing nature reduces the electron density on the ring nitrogen, making it less susceptible to N-oxidation by Flavin-containing Monooxygenases (FMOs).

  • The Cyano Effect (Scaffold C): While the cyano group significantly lowers LogP (beneficial for solubility), it provides only moderate metabolic protection compared to the

    
     group.
    

Visualizing the SAR Logic

The following diagram illustrates the decision-making flow when optimizing a pyridine scaffold for bioavailability.

PyridineSAR Base Pyridine Scaffold (High Clearance Risk) Mod1 Add 2-Amino Group Base->Mod1 Functionalization Mod2 Add 3/4-CF3 Group Base->Mod2 Optimization Mod3 Add N-Oxide Base->Mod3 Prodrug Strategy Prop1 Increases H-Bonding Modulates pKa Mod1->Prop1 Prop2 Blocks Metabolic Site Increases Lipophilicity Mod2->Prop2 Prop3 High Solubility Prodrug Potential Mod3->Prop3 Result1 Improved Solubility CYP Liability Remains Prop1->Result1 Result2 Extended Half-life High Permeability Prop2->Result2 Result3 Rapid Clearance (Reduces to Parent) Prop3->Result3

Figure 1: Strategic modification pathways for pyridine scaffolds to alter PK outcomes.

Experimental Protocol: Microsomal Stability Assay

To generate the data cited above, a robust self-validating protocol is required. This assay measures the intrinsic clearance (


) using Human Liver Microsomes (HLM).
Reagents & Preparation[3][4][7][8][9][10][11][12][13][14][15]
  • Phosphate Buffer: 100 mM, pH 7.4.

  • Microsomes: Pooled Human Liver Microsomes (Final conc: 0.5 mg/mL).

  • Cofactor: NADPH (Final conc: 1 mM). Note: Without NADPH, CYP enzymes are inactive, serving as a negative control.

  • Test Compound: 1 µM final concentration (keeps DMSO < 0.1% to avoid enzyme inhibition).

  • Internal Standard (IS): Tolbutamide or Propranolol.

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Phosphate Buffer and Microsomes.

    • Add Test Compound (1 µM).[6]

    • Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation:

    • Add NADPH solution to initiate the reaction.[7]

    • Control Arm: Add Buffer instead of NADPH to assess non-CYP degradation (chemical instability).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Vortex vigorously to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000 rpm for 15 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot the natural log (ln) of the % parent compound remaining vs. time. The slope (


) determines the half-life:



Workflow Diagram

MicrosomalAssay Start Start: Master Mix (Buffer + Microsomes + Compound) Split Split into Reaction Plate Start->Split Arm1 Test Arm (+ NADPH) Split->Arm1 Arm2 Control Arm (- NADPH) Split->Arm2 Incubate Incubate @ 37°C (0, 5, 15, 30, 45, 60 min) Arm1->Incubate Arm2->Incubate Quench Quench with ACN + IS (Precipitate Proteins) Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate % Remaining) Centrifuge->LCMS

Figure 2: Workflow for determining metabolic stability in liver microsomes.

Conclusion

For drug discovery professionals working with pyridine scaffolds, the data indicates that 2-Amino-4-(trifluoromethyl)pyridine offers the most balanced pharmacokinetic profile among the compared derivatives. It successfully mitigates the rapid clearance associated with the pyridine ring through steric and electronic shielding while maintaining a lipophilicity profile conducive to membrane permeability.

When designing your next library, prioritize substitutions that lower the ring nitrogen basicity (pKa < 4) to reduce non-specific binding and lysosomal accumulation, while utilizing fluorine chemistry to block metabolic "soft spots."

References

  • Creative Bioarray. (n.d.). Microsomal Stability Assay Protocol and Service Details. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay Standard Conditions. Retrieved from [Link]

  • Tang, J., et al. (2016). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Fluoro-4-methoxybenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Fluoro-4-methoxybenzoyl)pyridine, a compound whose structural motifs—a fluorinated benzoyl group and a pyridine ring—necessitate careful handling as hazardous waste. This document is designed to be a self-validating system, grounding its recommendations in established safety protocols and regulatory standards to ensure the protection of both laboratory personnel and the environment.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Assumed to be a skin irritant based on analogs. Prolonged contact may cause redness and discomfort.[1][2]Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[4]
Serious Eye Damage/Irritation Assumed to be an eye irritant. Direct contact could cause pain and redness.[1][2]Wear safety goggles or a face shield.[4]
Acute Toxicity (Oral, Dermal, Inhalation) The toxicity of this specific compound is not fully characterized. However, pyridine and its derivatives can be harmful if ingested, absorbed through the skin, or inhaled.[5][6]Handle in a well-ventilated area or a chemical fume hood.[4] Avoid generating dust or aerosols.
Environmental Hazard The environmental fate of this compound is unknown. However, pyridine derivatives can be toxic to aquatic organisms.[5]Do not dispose of down the drain or in regular trash.[4][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(3-Fluoro-4-methoxybenzoyl)pyridine is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] The following protocol outlines the necessary steps for compliant and safe disposal.

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate the waste at the point of generation.

  • Designate as Hazardous Waste : Due to its chemical structure and the hazards of related compounds, all waste containing 2-(3-Fluoro-4-methoxybenzoyl)pyridine, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.

  • Segregate Waste Streams :

    • Solid Waste : Collect un-rinsed empty containers, contaminated personal protective equipment (PPE), and other solid materials in a designated, properly labeled hazardous waste container.

    • Liquid Waste : Collect solutions containing 2-(3-Fluoro-4-methoxybenzoyl)pyridine in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible chemicals can react dangerously, so segregation is key.[9]

    • Sharps Waste : Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial for safety and regulatory compliance.

  • Container Selection : Use containers that are chemically compatible with 2-(3-Fluoro-4-methoxybenzoyl)pyridine and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Ensure the container has a secure, leak-proof lid.[10]

  • Labeling : All hazardous waste containers must be labeled with the words "Hazardous Waste."[8] The label must also include:

    • The full chemical name: "2-(3-Fluoro-4-methoxybenzoyl)pyridine" (no abbreviations or formulas).[8]

    • The approximate concentration and volume of the waste.

    • The date the waste was first added to the container (accumulation start date).[7]

    • The name and contact information of the principal investigator or responsible person.[8]

    • Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[8]

Step 3: Accumulation and Storage

Waste must be stored safely in the laboratory before collection.

  • Storage Location : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[10]

  • Secondary Containment : Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Accumulation Time Limits : Adhere to the accumulation time limits set by the EPA and your institution. For academic labs operating under Subpart K, this is typically a maximum of six months.[10]

  • Container Management : Keep waste containers closed at all times except when adding waste. Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity.[9]

Step 4: Disposal and Removal

The final step is the safe removal and disposal of the waste by trained professionals.

  • Request a Pickup : When the waste container is full or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.[7]

  • Professional Disposal : The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company. The most common and recommended disposal method for this type of organic compound is high-temperature incineration.[11]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill :

    • Minor Spill : If you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Collect the absorbed material into a designated hazardous waste container.

    • Major Spill : Evacuate the area and notify your supervisor and EHS department immediately.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

    • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Fluoro-4-methoxybenzoyl)pyridine waste.

DisposalWorkflow cluster_segregation Step 1: Identification & Segregation cluster_containment Step 2 & 3: Containment & Storage cluster_disposal Step 4: Final Disposal start Waste Generation (2-(3-Fluoro-4-methoxybenzoyl)pyridine) is_solid Is the waste solid? (e.g., contaminated gloves, glassware) start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? (e.g., solutions) is_solid->is_liquid No label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - PI Information - Hazards solid_waste->label_container liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? (e.g., needles) is_liquid->is_sharp No liquid_waste->label_container sharp_waste Collect in Sharps Container is_sharp->sharp_waste Yes is_sharp->label_container No (Error) sharp_waste->label_container store_safely Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_safely request_pickup Request Waste Pickup from EHS store_safely->request_pickup incineration Professional Disposal via High-Temperature Incineration request_pickup->incineration

Caption: Disposal workflow for 2-(3-Fluoro-4-methoxybenzoyl)pyridine waste.

By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of 2-(3-Fluoro-4-methoxybenzoyl)pyridine, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • Santa Cruz Biotechnology. Hydrogen fluoride pyridine Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). 2-(4-Methoxybenzylamino)pyridine SAFETY DATA SHEET.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. 2-Fluoro-4-methoxybenzyl bromide Safety Data Sheet.
  • International Labour Organization. PYRIDINE International Chemical Safety Cards.
  • University of Groningen. Hazardous waste acceptance conditions.
  • Fisher Scientific. (2025, December 25). 3-Fluoro-4-methoxybenzoyl chloride SAFETY DATA SHEET.

Sources

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